Clinofibrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30299-08-2 | |
| Record name | Clinofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinofibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Clinofibrate
Disambiguation: While some commercial suppliers list clinofibrate as an HMG-CoA reductase inhibitor, the primary scientific literature and pharmacological classifications establish it as a member of the fibrate class of drugs.[1][2] Its principal mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[1][3] Evidence for direct, potent inhibition of HMG-CoA reductase is weak; one source reports an IC50 value of 0.47 mM, which is a very high concentration suggesting low potency.[4][5] This guide will therefore focus on its well-documented role as a PPARα agonist.
Primary Mechanism of Action: PPARα Agonism
This compound belongs to the fibrate class of medications, which function as agonists for the nuclear transcription factor PPARα.[1] Upon administration, this compound is hydrolyzed to its active metabolite, which then binds to and activates PPARα.[3] This activation leads to a cascade of changes in gene expression that favorably alters lipid profiles.
The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid and lipoprotein metabolism.[3][6]
Key downstream effects of PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a critical enzyme that hydrolyzes triglycerides within very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglyceride-rich particles from the circulation.[3][7]
-
Enhanced Fatty Acid Oxidation: It stimulates the transcription of genes encoding enzymes involved in the beta-oxidation of fatty acids in both mitochondria and peroxisomes. This increases the catabolism of fatty acids for energy production, thereby reducing their availability for triglyceride synthesis in the liver.[3][7]
-
Modulation of Apolipoproteins: this compound increases the expression of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), which are the primary protein components of high-density lipoprotein (HDL).[3] This contributes to an increase in HDL cholesterol ("good cholesterol") levels. Conversely, it can decrease the expression of Apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase, further enhancing triglyceride clearance.[1]
-
Reduced Hepatic VLDL Production: By increasing fatty acid breakdown and modulating apolipoprotein synthesis, the overall production and secretion of triglyceride-rich VLDL particles from the liver is diminished.[1][7]
Signaling Pathway and Workflow Visualization
The following diagram illustrates the core signaling pathway of this compound as a PPARα agonist.
Caption: this compound's PPARα agonist signaling pathway.
Quantitative Data Summary
The efficacy of this compound and related fibrates is quantified by their binding affinity to PPARα, their inhibitory concentration on other enzymes, and their clinical effects on patient lipid profiles.
Table 1: In Vitro Efficacy and Potency
| Compound | Target | Metric | Value | Reference |
|---|---|---|---|---|
| This compound | HMG-CoA Reductase (HMGCR) | IC50 | 0.47 mM | [4][5] |
| This compound | Human Liver 3α-hydroxysteroid dehydrogenases | IC50 | 40 µM | [4] |
| Clofibrate | Murine PPARα | EC50 | 50 µM | [8] |
| Clofibrate | Human PPARα | EC50 | 55 µM | [8] |
| Fenofibrate | PPARα | EC50 | 30 µM | [9] |
| WY-14643 | PPARα | EC50 | 1.5 µM | [9] |
| GW7647 | Human PPARα | EC50 | 6 nM |[9] |
IC50: Half-maximal inhibitory concentration. A higher value indicates lower potency. EC50: Half-maximal effective concentration. A lower value indicates higher potency.
Table 2: Clinical Effects on Lipid Profile (Illustrative)
| Drug | Daily Dose | Parameter | Change | Patient Population | Reference |
|---|---|---|---|---|---|
| This compound | 600 mg | Serum Cholesterol | Decrease | Hyperlipidemic Patients | [4] |
| This compound | 600 mg | VLDL Cholesterol | Decrease | Hyperlipidemic Patients | [4] |
| This compound | Not Specified | HDL-Cholesterol | Significant Increase (P < 0.05) | Diabetes Mellitus Patients | [10] |
| This compound | Not Specified | Atherogenic Index | Significant Reduction (P < 0.01) | Non-insulin-dependent Diabetics | [10] |
| Clofibrate | 2 g | Serum Triglycerides | Significant Decrease | Normolipemic Subjects | [11] |
| Bezafibrate | 600 mg | Serum Triglycerides | Significant Decrease | Normolipemic Subjects | [11] |
| Fenofibrate | 300 mg | Serum Triglycerides | Significant Decrease | Normolipemic Subjects |[11] |
Key Experimental Protocols
This protocol is used to determine if a compound can activate the PPARα receptor and induce gene transcription.
Objective: To quantify the dose-dependent activation of human or mouse PPARα by a test compound (e.g., this compound).
Methodology:
-
Cell Culture: COS-1 (or similar) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) and plated in 96-well plates.[12]
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
Compound Exposure: 24 hours post-transfection, the cell medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., this compound) or a known agonist (positive control, e.g., WY-14643).[12] A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 24 hours.[12]
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene transcription, is measured using a luminometer.
-
Data Analysis: The relative light units are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[12]
This protocol measures the effect of a PPARα agonist on the rate of fatty acid catabolism in cultured cells.
Objective: To determine if treatment with a PPARα agonist increases the rate of fatty acid beta-oxidation.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes. Cells may be engineered to overexpress PPARα to enhance the effect.[14]
-
Treatment: Differentiated cells are treated with the PPARα agonist (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Labeling: The culture medium is replaced with a specialized assay medium containing a radiolabeled fatty acid, such as [¹⁴C]palmitic acid, along with L-carnitine to facilitate mitochondrial uptake.[14]
-
Incubation: Cells are incubated in the labeling medium for 16-24 hours to allow for the uptake and oxidation of the radiolabeled fatty acid.[14]
-
Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled products released by the cells. This is typically done by quantifying the ¹⁴CO₂ produced or the amount of acid-soluble metabolites (ASMs) generated.
-
Data Analysis: The amount of radioactive product is normalized to the total protein content in each well. Results are expressed as the fold change in oxidation rate in treated cells compared to control cells.[14]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound therapy raises high-density lipoprotein levels and lowers atherogenic index in diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Clinofibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs, utilized in the management of hyperlipidemia. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the chemical synthesis process, including the key Bargellini reaction, and elucidates its primary pharmacological activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This document also presents quantitative data on its biological effects and provides detailed experimental protocols for its synthesis and key biological assays, intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Development
This compound emerged from research efforts in the mid-20th century focused on developing effective treatments for hyperlipidemia, a major risk factor for cardiovascular disease. The pioneering work on fibrates, such as clofibrate, established the therapeutic potential of this class of compounds in modulating lipid metabolism.[1] this compound, chemically a derivative of bisphenol Z, was developed as a second-generation fibrate with the aim of improving efficacy and safety profiles. It is marketed in Japan under the trade name Lipoclin for the treatment of hyperlipidemia.[2]
Chemical Synthesis
The synthesis of this compound is achieved through a multi-step process, with the key transformation being the Bargellini reaction. This reaction allows for the construction of the sterically hindered α-phenoxyisobutyric acid moieties, which are characteristic of this compound's structure.
Synthesis of Bisphenol Z
The initial step involves the acid-catalyzed condensation of cyclohexanone with two equivalents of phenol to produce 1,1-bis(4-hydroxyphenyl)cyclohexane, commonly known as bisphenol Z.
Bargellini Reaction
Bisphenol Z is then subjected to a Bargellini reaction. This multi-component reaction involves the treatment of bisphenol Z with chloroform and methyl ethyl ketone in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the in situ formation of a gem-dichloroepoxide intermediate, which is then nucleophilically opened by the phenoxide ions of bisphenol Z. Subsequent hydrolysis of the resulting acyl chlorides yields this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Bargellini reaction.
Materials:
-
1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)
-
Chloroform (CHCl₃)
-
Methyl Ethyl Ketone (MEK)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve Bisphenol Z in an excess of methyl ethyl ketone.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask and cool the mixture in an ice bath.
-
Slowly add chloroform to the vigorously stirred reaction mixture. The reaction is exothermic and the temperature should be maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Mechanism of Action
This compound's primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[2]
Upon administration, this compound is hydrolyzed to its active metabolite, which then binds to and activates PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Effects on Lipid Metabolism
The activation of PPARα by this compound leads to a cascade of downstream effects that collectively contribute to its lipid-lowering properties:
-
Increased Lipoprotein Lipase (LPL) Activity: this compound enhances the expression and activity of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[3] This leads to a reduction in circulating triglyceride levels.
-
Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in the β-oxidation of fatty acids in the liver and muscle, thereby increasing the catabolism of fatty acids and reducing their availability for triglyceride synthesis.
-
Modulation of Apolipoprotein Expression: this compound increases the expression of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels. Conversely, it can decrease the expression of apolipoprotein C-III, an inhibitor of LPL.[2]
-
Inhibition of HMG-CoA Reductase: Some studies suggest that this compound may also inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, although this is not considered its primary mechanism of action.[3][4]
Quantitative Data
The biological activity of this compound has been quantified in various preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| HMG-CoA Reductase Inhibition (IC₅₀) | 0.47 mM | In vitro | [3][4] |
| 3α-Hydroxysteroid Dehydrogenase Inhibition (IC₅₀) | 40 µM | Human Liver | [4] |
| Plasma Cholesterol Reduction | Significant decrease from 823 ± 256 mg/dl to near control levels (85 ± 11 mg/dl) | Atherosclerotic Rats | [3] |
| Plasma Triglyceride Reduction | Significant decrease | Atherosclerotic Rats | [3] |
| Biliary Cholesterol | Decreased molar percentage | Hyperlipidemic Patients | [5] |
| Biliary Bile Acids | Increased molar percentage | Hyperlipidemic Patients | [5] |
Experimental Protocols
Lipoprotein Lipase (LPL) Activity Assay
This protocol describes a fluorometric method for determining LPL activity, which is applicable for assessing the effect of this compound.
Materials:
-
Fluorogenic lipase substrate (e.g., EnzChek® Lipase Substrate)
-
LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)
-
This compound solution at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorogenic lipase substrate in the LPL Assay Buffer.
-
In the wells of the 96-well microplate, add the LPL Assay Buffer.
-
Add the this compound solution at the desired final concentrations to the respective wells. Include a vehicle control.
-
Add the source of LPL (e.g., post-heparin plasma or purified LPL).
-
Initiate the reaction by adding the fluorogenic lipase substrate working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission) at regular time intervals.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
-
Determine the effect of this compound on LPL activity by comparing the rates in the presence and absence of the compound.
HMG-CoA Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to measure the inhibition of HMG-CoA reductase activity by this compound.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
HMG-CoA substrate solution
-
NADPH solution
-
Purified HMG-CoA reductase enzyme
-
This compound solution at various concentrations
-
UV-transparent 96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
In the wells of the UV-transparent 96-well microplate, add the HMG-CoA Reductase Assay Buffer.
-
Add the this compound solution at the desired final concentrations to the respective wells. Include a vehicle control.
-
Add the NADPH solution.
-
Add the purified HMG-CoA reductase enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular time intervals.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition of HMG-CoA reductase activity by this compound at each concentration and calculate the IC₅₀ value.
Conclusion
This compound is a well-established hypolipidemic agent with a primary mechanism of action involving the activation of PPARα. Its synthesis is efficiently achieved through the Bargellini reaction. The subsequent modulation of gene expression leads to beneficial effects on lipid metabolism, including reduced triglycerides and increased HDL cholesterol. This technical guide provides a comprehensive overview of the key aspects of this compound's discovery, synthesis, and pharmacology, serving as a valuable resource for professionals in the field of drug development and metabolic research.
References
In-Vitro Activity of Clinofibrate on Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of Clinofibrate on liver cells. The information presented is curated for researchers, scientists, and professionals involved in drug development and hepatic research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. While specific in-vitro data for this compound is limited in publicly available literature, the information herein is substantially informed by studies on closely related fibrates, such as Clofibrate and Fenofibrate, which share a common mechanism of action.
Core Mechanism of Action: PPARα Agonism
This compound, a member of the fibrate class of drugs, exerts its primary effects on liver cells by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of a suite of genes involved in lipid and glucose metabolism.
Upon entering a hepatocyte, this compound binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes that orchestrate a reduction in cellular lipid levels.
Diagram: this compound Signaling Pathway in Hepatocytes
Caption: this compound activates PPARα, leading to gene transcription that modulates lipid metabolism.
Quantitative Effects on Hepatic Lipid Metabolism
The activation of PPARα by this compound and other fibrates initiates a cascade of events that collectively lower intracellular lipid levels. These effects have been quantified in various in-vitro models, primarily using primary hepatocytes and the HepG2 human hepatoma cell line.
Increased Fatty Acid Oxidation
A primary consequence of PPARα activation is the upregulation of genes involved in fatty acid β-oxidation in both mitochondria and peroxisomes. This leads to an increased catabolism of fatty acids, thereby reducing their availability for triglyceride synthesis.
| Parameter | Cell Model | Treatment | Fold Change/Increase | Reference |
| Mitochondrial β-oxidation | Rat Hepatocytes | Clofibrate | 2-fold increase | [2] |
| Peroxisomal β-oxidation | Rat Hepatocytes | Clofibrate | 6 to 8-fold increase | [2] |
| Fatty Acid Oxidation | Isolated Rat Hepatocytes | Clofibrate | 3 to 4-fold increase | [2] |
| Peroxisomal Fatty Acyl-CoA Oxidase (FACO) | Rainbow Trout Hepatocytes | Clofibric Acid (2.25-3.00 mM, 48hr) | Dose-dependent increase (P < 0.01) | [3] |
| Peroxisomal Fatty Acyl-CoA Oxidase (FACO) | Rainbow Trout Hepatocytes | Ciprofibrate (0.25-1.00 mM, 48hr) | Dose-dependent increase (P < 0.05) | [3] |
Regulation of Gene Expression
This compound modulates the expression of numerous genes involved in lipid transport and metabolism. The table below summarizes the observed changes in mRNA levels of key PPARα target genes in in-vitro liver cell models.
| Gene | Cell Model | Treatment | Fold Change in mRNA Expression | Reference |
| CYP3A4 | Primary Human Hepatocytes | Clofibric Acid | 2 to 5-fold increase | [4] |
| CYP2C8 | Primary Human Hepatocytes | Clofibric Acid | 2 to 6-fold increase | [4] |
| UGT1A1 | Primary Human Hepatocytes | Clofibric Acid | 2 to 3-fold increase | [4] |
| PPARα Target Genes (General) | Pig Liver and Adipose Tissue | Clofibrate | Moderately increased | [5] |
Experimental Protocols
This section details common experimental methodologies used to assess the in-vitro activity of this compound and other fibrates on liver cells.
Cell Culture
-
Primary Hepatocytes: Primary hepatocytes are isolated from fresh liver tissue by a two-step collagenase perfusion method. They are typically cultured in Williams' Medium E supplemented with fetal bovine serum, insulin, and other growth factors. While providing a physiologically relevant model, they have a limited lifespan in culture[6].
-
HepG2 Cell Line: The HepG2 cell line is a human hepatoma cell line that is widely used for in-vitro toxicology and drug metabolism studies. These cells are cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. They offer the advantage of being an immortalized cell line, providing a consistent and readily available model[1][7].
Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify the accumulation of neutral lipids in hepatocytes.
-
Cell Seeding: Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a mixture of oleic and palmitic acids to induce lipid droplet formation. A concurrent treatment with various concentrations of this compound is performed to assess its inhibitory effect.
-
Fixation: After the treatment period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde.
-
Staining: Stain the fixed cells with a working solution of Oil Red O, which specifically stains neutral lipids.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at approximately 500 nm[7].
Diagram: Lipid Accumulation Assay Workflow
Caption: Workflow for quantifying lipid accumulation in hepatocytes using Oil Red O staining.
Gene Expression Analysis (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the mRNA levels of PPARα target genes.
-
Cell Treatment: Treat cultured hepatocytes with this compound at various concentrations and for different durations.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., CPT1, ACOX1, CYP4A1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
The in-vitro activity of this compound on liver cells is primarily driven by its agonistic action on PPARα. This leads to a multi-faceted response characterized by a significant increase in fatty acid oxidation and the modulation of a wide array of genes involved in lipid metabolism. While direct quantitative data for this compound is not as abundant as for other fibrates, the collective evidence strongly supports its role in reducing hepatic lipid accumulation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PPARα agonists in the context of hepatic steatosis and related metabolic disorders. Further research focusing on generating specific dose-response data for this compound in human-derived in-vitro models will be crucial for a more complete understanding of its therapeutic potential and safety profile.
References
- 1. agilent.com [agilent.com]
- 2. Mitochondrial and peroxisomal fatty acid oxidation in liver homogenates and isolated hepatocytes from control and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hypolipidemic drugs gemfibrozil, ciprofibrate, and clofibric acid on peroxisomal beta-oxidation in primary cultures of rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Clinofibrate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies on Clinofibrate, a lipid-lowering agent. The document focuses on its core mechanism of action, presents available quantitative data from preclinical and clinical studies, and details relevant experimental protocols.
Core Mechanism of Action: PPAR-α Agonism
This compound belongs to the fibrate class of drugs, which primarily exert their lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] PPAR-α is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][3][4][5]
Upon activation by a ligand such as this compound, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their transcription.[2][4]
The key outcomes of PPAR-α activation by fibrates include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the breakdown of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[4][6]
-
Decreased Apolipoprotein C-III (Apo C-III) Synthesis: As Apo C-III is an inhibitor of LPL, its reduction further promotes triglyceride clearance.[6]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids in the liver and muscle.[3]
-
Increased Synthesis of Apolipoproteins A-I and A-II: These are the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[4][6]
Data Presentation: Efficacy of Fibrates in Modulating Lipid Profiles
While specific quantitative data from large-scale clinical trials on this compound is limited in the public domain, the following tables summarize the reported efficacy of other fibrates, which share the same primary mechanism of action. This data provides a strong indication of the expected therapeutic effects of this compound.
Table 1: Efficacy of Fenofibrate in Patients with Hypercholesterolemia and Combined Hyperlipidemia [7][8][9]
| Lipid Parameter | Hypercholesterolemia (Type IIa) | Combined Hyperlipidemia (Type IIb) |
| Total Cholesterol | ↓ 17.5% | ↓ 16% |
| Triglycerides | ↓ 38% | ↓ 45% |
| VLDL Cholesterol | ↓ 38% | ↓ 52.7% |
| LDL Cholesterol | ↓ 20.3% | ↓ 6% |
| HDL Cholesterol | ↑ 11.1% | ↑ 15.3% |
| LDL:HDL Ratio | ↓ 27% | ↓ 13% |
Table 2: Efficacy of Ciprofibrate in Patients with Type II Hypercholesterolemia [10]
| Dosage | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| 50 mg/day | ↓ 11% | ↓ 13% | ↑ 8% | ↓ 22% |
| 100 mg/day | ↓ 20% | ↓ 24% | ↑ 9.8% | ↓ 30% |
Experimental Protocols
This section details representative experimental methodologies for evaluating the efficacy of fibrates in preclinical and clinical settings.
Preclinical Evaluation in a Hyperlipidemic Rat Model
This protocol describes a common method for inducing hyperlipidemia in rats and assessing the effects of a test compound like this compound.
Objective: To evaluate the lipid-lowering efficacy of this compound in a diet-induced hyperlipidemic rat model.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.[11]
-
Induction of Hyperlipidemia: Animals are fed a high-fat, high-sugar diet for a period of 6-8 weeks to induce a hyperlipidemic state.[11] A common diet composition includes standard rat chow supplemented with cholesterol, cholic acid, and lard or a combination of vanaspati ghee and coconut oil with a high fructose intake.[11][12]
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment.[11]
-
Dietary Induction: Rats are fed the high-fat, high-sugar diet ad libitum.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration:
-
The treatment group receives this compound orally via gavage.
-
The control group receives the vehicle (e.g., saline or a suitable solvent) via oral gavage.
-
Oral Gavage Technique:
-
The rat is properly restrained to ensure its head and body are in a straight line.[13][14]
-
A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to determine the correct insertion depth.[13][14]
-
The needle is gently inserted into the esophagus, and the substance is administered slowly.[13][14][15]
-
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Serum levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are determined using standard enzymatic colorimetric methods or automated analyzers.[12]
-
Clinical Evaluation of Lipid-Lowering Agents
This protocol outlines a general approach for a double-blind, placebo-controlled clinical trial to assess the efficacy of a lipid-lowering drug.
Objective: To evaluate the efficacy and safety of this compound in patients with primary hyperlipidemia.
Study Design: Double-blind, randomized, placebo-controlled, multicenter study.
Patient Population: Adult male and female patients with primary hyperlipidemia (e.g., Type IIa, IIb, or IV).
Procedure:
-
Screening and Washout: Patients undergo a screening period to confirm their eligibility based on lipid levels. Any current lipid-lowering medications are discontinued during a washout period.
-
Dietary Stabilization: All patients are placed on a standard lipid-lowering diet for a specified period before randomization.
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo.
-
Treatment: The study drug is administered at a fixed dose for a predefined duration (e.g., 12-24 weeks).
-
Efficacy Assessments:
-
Fasting blood samples are collected at baseline and at regular intervals throughout the study.
-
The primary efficacy endpoints are the percentage changes from baseline in serum LDL cholesterol and triglycerides.
-
Secondary endpoints include percentage changes in total cholesterol, HDL cholesterol, and VLDL cholesterol.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), and vital signs.
Lipid Analysis Methodology:
-
Total Cholesterol and Triglycerides: Measured by standard enzymatic methods.
-
HDL Cholesterol: Measured after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL Cholesterol: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.[16]
Mandatory Visualizations
Signaling Pathway of PPAR-α Activation
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. cusabio.com [cusabio.com]
- 6. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fenofibrate on plasma lipoproteins in hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 10. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Beyond PPARs: An In-depth Technical Guide to the Molecular Targets of Clinofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate, a fibrate class lipid-lowering agent, is well-established as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its therapeutic effects on dyslipidemia are largely attributed to the PPARα-mediated regulation of genes involved in lipid metabolism. However, emerging evidence reveals that the pharmacological actions of this compound extend beyond PPAR activation, encompassing direct interactions with other key enzymes and potential modulation of signaling pathways independent of PPARα. This technical guide provides a comprehensive overview of the known non-PPAR molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways.
Non-PPAR Molecular Targets of this compound
Recent research has identified several molecular targets of this compound that are independent of its activity on PPARs. These include the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and 3α-hydroxysteroid dehydrogenases (3α-HSDs), as well as the activation of Aldo-Keto Reductase Family 1 Member C4 (AKR1C4). While some studies on other fibrates suggest a potential role for Signal Transducer and Activator of Transcription 3 (STAT3) signaling, direct evidence for this compound's interaction with this pathway is not yet established.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of this compound with its identified non-PPAR molecular targets.
| Target Enzyme | Pharmacological Effect | Quantitative Metric | Value | Reference |
| HMG-CoA Reductase | Inhibition | IC50 | 0.47 mM | [1] |
| Human Liver 3α-Hydroxysteroid Dehydrogenases | Inhibition | IC50 | 40 µM | [1] |
| Human Liver 3α-Hydroxysteroid Dehydrogenase (predominant isoenzyme) | Activation | Fold Activation | 1.8 - 2.4 | [2] |
| Aldo-Keto Reductase Family 1 Member C4 (AKR1C4) | Activation | Fold Activation | 2.0 | [1] |
| Human Liver 3α-Hydroxysteroid Dehydrogenase | Activation | Dissociation Constant (Kd) | 6 µM | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
HMG-CoA Reductase Inhibition Assay
The inhibitory effect of this compound on HMG-CoA reductase activity can be determined using a spectrophotometric assay that measures the rate of NADPH oxidation.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, NADPH, and varying concentrations of this compound.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.
-
The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity Assay (Inhibition and Activation)
The dual effect of this compound on 3α-HSD activity (inhibition and activation depending on the specific isoenzyme and conditions) can be assessed by monitoring the change in NADP+ concentration.
Materials:
-
Human liver cytosol or purified human liver 3α-HSD isoenzymes
-
Androsterone (substrate)
-
NADP+ (coenzyme)
-
This compound
-
Assay Buffer (e.g., 100 mM glycine-NaOH buffer, pH 9.2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol for Activation:
-
The standard reaction mixture contains 100 mM glycine-NaOH buffer (pH 9.2), 0.2 mM NADP+, 0.1 mM androsterone, the enzyme source, and varying concentrations of this compound in a final volume of 1.0 ml.[2]
-
The reaction is initiated by the addition of the substrate.[2]
-
The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is monitored at 25°C.[2]
-
The fold activation is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence.
-
To determine the dissociation constant (Kd) for the activator, the reaction rates are measured at various concentrations of NADP+ and this compound, and the data are analyzed using appropriate kinetic models (e.g., nonessential activator model).[2]
Protocol for Inhibition:
-
Follow a similar procedure as the activation assay, but use experimental conditions (e.g., different isoenzyme, substrate, or pH) where inhibition is observed.
-
Calculate the percentage of inhibition at different this compound concentrations.
-
Determine the IC50 value as described for the HMG-CoA reductase assay.
AKR1C4 Activation Assay
The activation of AKR1C4 by this compound can be measured using a similar protocol to the 3α-HSD activation assay, as AKR1C4 is a member of the 3α-HSD family.
Materials:
-
Recombinant human AKR1C4
-
Substrate (e.g., 5α-dihydrotestosterone)
-
NADP+
-
This compound
-
Assay Buffer
-
Spectrophotometer
Protocol:
-
The assay is performed by monitoring the production of NADPH at 340 nm.
-
The reaction mixture includes the enzyme, substrate, coenzyme, and varying concentrations of this compound.
-
The fold activation is determined by comparing the reaction rates with and without this compound.
Signaling Pathways and Molecular Interactions
The identified non-PPAR targets of this compound are involved in crucial cellular pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
References
The Impact of Clinofibrate on Triglyceride and VLDL Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clinofibrate, a fibric acid derivative, is a lipid-lowering agent that plays a significant role in the management of hypertriglyceridemia. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on triglyceride (TG) and very-low-density lipoprotein (VLDL) levels. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Hypertriglyceridemia is a prevalent lipid abnormality characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. Very-low-density lipoproteins are the primary carriers of endogenous triglycerides in the plasma. This compound, like other fibrates, effectively reduces plasma triglyceride and VLDL concentrations, thereby mitigating cardiovascular risk. This guide will explore the molecular mechanisms underlying these effects.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
Upon binding to its ligand, this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to a cascade of effects that ultimately lower triglyceride and VLDL levels.
The key downstream effects of PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within chylomicrons and VLDL particles, releasing fatty acids for uptake by tissues.
-
Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids. This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis in the liver.
-
Reduced Hepatic VLDL Production: By increasing fatty acid oxidation, this compound decreases the substrate availability for hepatic triglyceride synthesis. Furthermore, PPARα activation can downregulate the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins.
Quantitative Effects on Triglyceride and VLDL Levels
While extensive quantitative data specifically for this compound is limited in publicly available literature, studies on fibrates as a class, including the closely related fenofibrate and ciprofibrate, provide a strong indication of its efficacy.
| Fibrate | Study Population | Dosage | Duration | Triglyceride Reduction | VLDL Cholesterol Reduction | Reference |
| Ciprofibrate | Moderately hypercholesterolemic subjects | 100 mg/day | Not specified | 41% | 38% | [1] |
| Fenofibrate | Combined hyperlipidemia | 200 mg/day | 8 weeks | 44% | 52% | [2] |
| Fenofibrate | Type 2 Diabetes (FIELD study) | 200 mg/day | 5 years | 22% (overall) | Not specified | [3] |
| Fenofibrate | Patients at LDL-C goal with high TG | 135–160 mg/day | Median 4 months | 60% (median) | Not specified | [4] |
| Fibrates (general) | Hypertriglyceridemia | Varies | Varies | 25-50% | Not specified | [5] |
Note: The table above includes data from studies on different fibrates to provide a comprehensive overview of the expected therapeutic effects. The efficacy of this compound is anticipated to be within a similar range.
Experimental Protocols
This section details the methodologies for key experiments used to assess the effect of this compound on triglyceride and VLDL metabolism.
Measurement of Plasma Triglyceride Levels (Enzymatic Colorimetric Method)
This protocol describes a common method for quantifying triglyceride concentrations in plasma or serum samples.
Principle:
Triglycerides are enzymatically hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H2O2). The H2O2, in the presence of peroxidase (POD), reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
Materials:
-
Triglyceride assay kit (containing LPL, GK, GPO, POD, ATP, and a chromogenic substrate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at the specified wavelength (typically 500-550 nm)
-
Plasma or serum samples
-
Triglyceride standards
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: If necessary, dilute plasma or serum samples with PBS to bring the triglyceride concentration within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations by diluting a stock standard solution with PBS.
-
Assay Reaction:
-
Pipette a small volume (e.g., 5-10 µL) of each standard and sample into separate wells of a 96-well microplate.
-
Add the enzyme reagent mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the enzymatic reactions to proceed.
-
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (a well containing only the reagent mix) from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus triglyceride concentration for the standards.
-
Determine the triglyceride concentration of the samples by interpolating their absorbance values on the standard curve.
-
Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity
This protocol is used to measure the total LPL activity in plasma, which reflects the amount of LPL that can be released from the endothelial surface into the circulation.
Principle:
An intravenous injection of heparin releases LPL from its binding sites on the vascular endothelium into the bloodstream. A blood sample is then collected, and the plasma is incubated with a triglyceride-rich substrate. The LPL in the plasma hydrolyzes the triglycerides, and the rate of free fatty acid (FFA) release is measured, which is proportional to the LPL activity.
Materials:
-
Heparin solution for injection
-
Syringes and needles
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Triglyceride-rich substrate (e.g., a commercially available triglyceride emulsion or isolated VLDL)
-
FFA assay kit
-
Incubator or water bath at 37°C
Procedure:
-
Patient/Animal Preparation: The subject should be in a fasting state.
-
Heparin Injection: Administer an intravenous bolus of heparin (e.g., 50-100 U/kg body weight).
-
Blood Sampling: Collect a blood sample at a specific time point after heparin injection (typically 10-15 minutes).
-
Plasma Preparation: Immediately place the blood sample on ice and centrifuge at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the plasma.
-
LPL Activity Assay:
-
Pre-warm the triglyceride substrate to 37°C.
-
Add a small volume of the post-heparin plasma to the substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
At various time points during the incubation, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a stopping reagent).
-
Measure the concentration of FFAs in the aliquots using an FFA assay kit.
-
-
Calculation: Calculate the LPL activity as the rate of FFA release over time (e.g., in µmol FFA/mL/hour).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and a typical experimental workflow involved in studying the effects of this compound.
References
- 1. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein Lipase (post heparin) [heftpathology.com]
- 3. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 4. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
The Impact of Clinofibrate on HDL Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Clinofibrate on High-Density Lipoprotein (HDL) cholesterol. While specific quantitative data from large-scale clinical trials on this compound are limited in the publicly available scientific literature, this document synthesizes the well-established mechanism of action for the fibrate class of drugs, to which this compound belongs, and presents representative data from studies on similar fibrates to elucidate its expected effects.
Mechanism of Action: Enhancing HDL Cholesterol through PPARα Activation
This compound, like other fibrates, exerts its primary effects on lipid metabolism through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3][4][5]
The activation of PPARα by this compound initiates a cascade of molecular events that ultimately lead to an increase in HDL cholesterol levels. This is achieved through several key mechanisms:
-
Increased Apolipoprotein A-I and A-II Gene Expression: PPARα activation directly upregulates the transcription of the genes encoding apolipoprotein A-I (Apo A-I) and apolipoprotein A-II (Apo A-II).[4] These two apolipoproteins are the primary protein components of HDL particles, and their increased synthesis is a rate-limiting step in the formation of new HDL.
-
Enhanced Lipoprotein Lipase Activity: Fibrates increase the activity of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This process not only reduces triglyceride levels but also leads to the transfer of surface components, including phospholipids and apolipoproteins, to HDL particles, thereby increasing the HDL cholesterol pool.
-
Modulation of Other Key Proteins: The PPARα pathway also influences other proteins involved in HDL metabolism, contributing to the overall increase in HDL levels.
The signaling pathway from this compound administration to the elevation of HDL cholesterol is a complex process involving gene transcription and enzymatic activity.
Quantitative Data on Fibrate-Induced HDL Cholesterol Changes
Due to a lack of specific published data from large-scale clinical trials on this compound, this section presents quantitative data from studies on other widely used fibrates, namely fenofibrate and gemfibrozil. This information is intended to be representative of the expected effects of this compound on HDL cholesterol and its subfractions.
| Fibrate | Study Population | Dosage | Duration | Baseline HDL-C (mg/dL) | Change in HDL-C | Reference |
| Fenofibrate | Type 2 Diabetes | 200 mg/day | 5 years | ~43 | +1% to +5% | [6] |
| Fenofibrate | Mixed Dyslipidemia | 160 mg/day | 12 weeks | Not Specified | +18.6% | [6] |
| Gemfibrozil | Coronary Heart Disease | Not Specified | Not Specified | ~32 | +6% | [7] |
| Gemfibrozil | Primary Prevention | Not Specified | 5 years | Not Specified | +9% | [7] |
HDL Subfractions: Fibrates have also been shown to modulate the distribution of HDL subfractions, often increasing the concentration of the smaller, denser HDL3 particles.
Experimental Protocols in Fibrate Clinical Trials
Key Methodological Considerations:
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard for assessing the efficacy and safety of a new drug.
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. For a lipid-lowering drug trial, this would typically involve patients with specific dyslipidemia profiles (e.g., elevated triglycerides and low HDL-C).
-
Dosage and Administration: The protocol would specify the exact dosage of this compound and the frequency of administration.
-
Endpoints: The primary endpoint would likely be the percentage change in HDL cholesterol from baseline to the end of the treatment period. Secondary endpoints could include changes in other lipid parameters (LDL-C, triglycerides), apolipoproteins, and safety assessments.
-
Laboratory Methods: The protocol must detail the specific laboratory methods used for lipid and apolipoprotein analysis to ensure consistency and accuracy.
-
Statistical Analysis: A comprehensive statistical analysis plan is required to compare the effects of this compound to placebo and to assess the statistical significance of the findings.
Conclusion
This compound, as a member of the fibrate class of drugs, is expected to increase HDL cholesterol levels primarily through the activation of the PPARα nuclear receptor. This leads to increased production of the major HDL apolipoproteins, Apo A-I and Apo A-II, and enhanced lipoprotein lipase activity. While specific quantitative data and detailed experimental protocols from dedicated this compound trials are not widely available, the well-documented effects of other fibrates provide a strong indication of its potential impact on the HDL lipid profile. Further large-scale clinical trials on this compound are warranted to definitively establish its efficacy and safety profile in the management of dyslipidemia.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
A Deep Dive into the Core Science of Clinofibrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic scientific principles underlying the action of Clinofibrate, a hypolipidemic agent of the fibrate class. It is designed to be a comprehensive resource, detailing the molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Executive Summary
This compound is a third-generation fibrate drug primarily utilized in the management of hyperlipidemia. Its therapeutic effects are rooted in its function as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα by this compound orchestrates a cascade of genomic and metabolic changes, leading to a significant reduction in plasma triglycerides and a beneficial increase in high-density lipoprotein (HDL) cholesterol. This guide will explore these mechanisms in detail, presenting the scientific evidence and methodologies that form our current understanding of this compound.
Mechanism of Action: PPARα Agonism
The primary mechanism of action for this compound, like other fibrates, is the activation of PPARα.[1][2] Upon administration, this compound is hydrolyzed to its active metabolite, which then travels to the nucleus of target cells, primarily hepatocytes.[1]
The PPARα Signaling Cascade:
-
Ligand Binding: The active metabolite of this compound binds to the ligand-binding domain of PPARα.[1][3]
-
Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[4]
-
PPRE Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]
-
Gene Transcription: This binding recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid metabolism.[3][5]
The downstream effects of this signaling cascade are multifaceted, leading to increased fatty acid catabolism and changes in lipoprotein dynamics.
Caption: The PPARα signaling pathway activated by this compound.
Core Physiological Effects
The activation of PPARα by this compound leads to three primary physiological effects that contribute to its lipid-lowering properties.
Upregulation of Fatty Acid β-Oxidation
This compound treatment significantly enhances the rate of mitochondrial and peroxisomal fatty acid β-oxidation.[1][6] This is achieved through the increased expression of key enzymes involved in this pathway, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[7][8] By increasing the catabolism of fatty acids in the liver, this compound reduces the substrate availability for the synthesis of triglycerides.[3]
Increased Lipoprotein Lipase (LPL) Activity
A crucial effect of this compound is the upregulation of Lipoprotein Lipase (LPL) synthesis and activity.[1][9] LPL is an enzyme located on the surface of endothelial cells that hydrolyzes triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the uptake of fatty acids into tissues.[1][10] Increased LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.[10][11]
Modulation of Apolipoproteins
This compound also modulates the expression of several apolipoproteins. It decreases the synthesis of Apolipoprotein C-III (ApoC-III), a protein that acts as an inhibitor of LPL.[2][3] By reducing ApoC-III levels, this compound further enhances LPL-mediated triglyceride clearance. Additionally, it increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are key components of HDL, thereby contributing to an increase in HDL cholesterol levels.[1][3]
Quantitative Data from Preclinical and Clinical Studies
The lipid-modifying effects of this compound have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effects of this compound on Serum Lipids in Human Clinical Trials
| Study Population | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Change in HDL Cholesterol | Reference |
| Hyperlipidemic Patients | 600 mg/day | 6-8 weeks | Significant Decrease | Significant Decrease | Not specified | [12] |
| Diabetic Mellitus Patients | 600 mg/day | 4 weeks | No Significant Change | No Significant Change | Significant Increase (p < 0.05) | [13] |
| Hypertriglyceridemic Patients on Hemodialysis | 1-1.5 g/week | Not specified | -40% (p < 0.001) | -39% (VLDL-C, p < 0.01) | +82% (p < 0.005) | [11] |
| Hyperlipidemic Patients (Type IIa, IIb, IV) | 100 mg/day (Ciprofibrate) | 12 weeks | Significant Decrease | Significant Decrease | Significant Increase | [2] |
| Hypercholesterolemia Patients (Type II) | 100 mg/day (Ciprofibrate) | 12 weeks | -30% | -20% | +9.8% | [13] |
Table 2: Effects of this compound in Animal Models
| Animal Model | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Key Finding | Reference |
| Atherosclerotic Rats | Not specified | Not specified | Not specified | Significant Decrease (823 to lower) | Increased LPL activity in adipose tissue | [11] |
| Hyperlipidemic Rats | Not specified | Not specified | Not specified | Not specified | Suppresses increase in blood lipids | [14] |
| Streptozotocin-induced Diabetic Rats | 242 mg/kg/day (Clofibrate) | 7 days | Reversal of elevation | Reversal of elevation | Lowered elevated serum lipids | [15] |
| Dogs with Dyslipidemia | Not specified | Not specified | -54.82% (VLDL-TG) | Significant Decrease | Significant decrease in all lipoprotein lipid values |
Experimental Protocols
This section provides an overview of methodologies for key experiments used to study the effects of this compound.
In Vitro Study: Primary Hepatocyte Culture
This protocol is foundational for investigating the direct effects of this compound on liver cells.
-
Objective: To assess the effect of this compound on gene expression and metabolic activity in primary hepatocytes.
-
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from animal (e.g., mouse, rat) or human liver tissue via collagenase perfusion.
-
Cell Plating: Isolated hepatocytes are plated on collagen-coated culture plates in a suitable plating medium (e.g., Williams' Medium E with supplements). Cells are allowed to attach for 4-6 hours.[16]
-
Treatment: The culture medium is replaced with a maintenance medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48 hours) to allow for changes in gene expression and metabolic function.
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, LPL).
-
Metabolic Assays: Assays for fatty acid β-oxidation or triglyceride content can be performed on cell lysates.
-
-
In Vivo Study: Hyperlipidemic Animal Model
Animal models are crucial for understanding the systemic effects of this compound.
-
Objective: To evaluate the in vivo efficacy of this compound in a hyperlipidemic rat model.
-
Methodology:
-
Model Induction: Male Wistar rats are fed a high-fructose or high-fat, high-sucrose diet for several weeks to induce hyperlipidemia.[17]
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Drug Administration: this compound is administered orally (e.g., via gavage) daily for a predetermined period (e.g., 4 weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis. Liver and adipose tissues may be harvested for further analysis.
-
Endpoint Analysis:
-
Serum Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using standard enzymatic assays.
-
Tissue Analysis: Gene and protein expression of PPARα targets in the liver can be analyzed via qPCR and Western blotting. LPL activity can be measured in adipose tissue.
-
-
Lipoprotein Lipase (LPL) Activity Assay
This assay quantifies a key enzymatic activity modulated by this compound.
-
Objective: To measure LPL activity in post-heparin plasma or tissue homogenates.
-
Methodology (Fluorometric):
-
Sample Preparation: For plasma LPL, blood is collected following an intravenous injection of heparin to release LPL from endothelial surfaces.[18] For tissue, homogenates are prepared from adipose or muscle tissue.
-
Assay Principle: A fluorogenic triglyceride analog substrate is used. In its native state, the substrate is non-fluorescent. Upon hydrolysis by LPL, a fluorescent product is released.[14]
-
Reaction: The sample (plasma or tissue homogenate) is incubated with the fluorogenic substrate in an assay buffer.
-
Detection: The increase in fluorescence is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 480/515 nm).[14][18]
-
Quantification: The rate of fluorescence increase is proportional to the LPL activity in the sample and is quantified by comparison to a standard curve.
-
Fatty Acid β-Oxidation Assay
This assay measures the catabolic breakdown of fatty acids, a process enhanced by this compound.
-
Objective: To measure the rate of fatty acid β-oxidation in isolated hepatocytes or tissue homogenates.
-
Methodology (Radiolabeled Substrate):
-
Sample Preparation: Freshly isolated primary hepatocytes or liver homogenates are used.[5][10]
-
Assay Principle: The assay measures the conversion of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) to acid-soluble metabolites (ASMs), primarily acetyl-CoA.[5]
-
Reaction: The cells or homogenate are incubated with the ¹⁴C-labeled palmitic acid in a reaction buffer.
-
Separation: The reaction is stopped, and the unincorporated ¹⁴C-palmitic acid is precipitated. The supernatant, containing the ¹⁴C-labeled ASMs, is collected.
-
Detection: The radioactivity in the supernatant is measured using a scintillation counter.
-
Quantification: The amount of radioactivity is directly proportional to the rate of fatty acid β-oxidation.
-
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
The basic science of this compound is well-established, with its role as a PPARα agonist and its subsequent effects on lipid metabolism being clearly defined through extensive in vitro, in vivo, and clinical research. The quantitative data consistently demonstrate its efficacy in reducing triglycerides and increasing HDL cholesterol. The experimental protocols outlined in this guide provide a framework for the continued investigation of fibrates and other PPARα modulators.
Future research may focus on the pleiotropic effects of this compound beyond lipid metabolism, such as its anti-inflammatory properties, and the exploration of selective PPARα modulators (SPPARMs) that may offer improved efficacy and safety profiles. A deeper understanding of the genetic factors influencing individual responses to this compound therapy also remains a key area for investigation.
References
- 1. Effect of clofibrate on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of ciprofibrate in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. LPL Activity Assay Protocol [sigmaaldrich.com]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
Methodological & Application
Clinofibrate: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Like other fibrates, its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1][2] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, beta-oxidation, and the modulation of lipoprotein levels, ultimately resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3]
These application notes provide a comprehensive overview of in vitro experimental protocols to investigate the biological activity of this compound, with a focus on its effects on lipid metabolism in hepatocytes.
Mechanism of Action: PPARα Activation
This compound's therapeutic effects are primarily mediated through its agonistic activity on PPARα.[2] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of genes involved in various aspects of lipid metabolism.
Key downstream effects of this compound-mediated PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the mitochondrial and peroxisomal beta-oxidation of fatty acids, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1]
-
Modulation of Apolipoprotein Expression: Regulation of apolipoproteins, including an increase in ApoA-I and ApoA-II, which are components of HDL, and a decrease in ApoC-III, an inhibitor of LPL.[1][3]
-
Inhibition of HMG-CoA Reductase: this compound has also been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. This information is essential for designing and interpreting experiments.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HMG-CoA Reductase) | 0.47 mM | Not Specified | [4] |
| IC50 (3α-hydroxysteroid dehydrogenases) | 40 µM | Human Liver | [4] |
| Stimulation of AKR1C4 activity | 2.0-fold | Human Liver | [4] |
| Concentration for Maximum AKR1C4 Stimulation | 50 µM | Human Liver | [4] |
| Cell Line | Treatment Concentration | Duration | Observed Effect on Gene Expression | Reference (Adapted from similar fibrates) |
| HepG2 | 10 - 100 µM | 24 - 48 hours | Increased expression of PPARα target genes (e.g., CPT1, ACOX1, LPL) | [1] |
| Primary Human Hepatocytes | 30 - 100 µM | 24 - 72 hours | Increased expression of PPARα target genes |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the effects of this compound are provided below. These protocols are based on established methods for fibrates and can be adapted for this compound.
Cell Culture
-
Cell Line: Human hepatoma cell line, HepG2, is a commonly used and appropriate model for studying the effects of fibrates on hepatic lipid metabolism. Primary human hepatocytes can also be used for more physiologically relevant data, though they are more challenging to culture.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment Duration: The incubation time will vary depending on the specific assay, but typical durations for gene expression and functional assays range from 24 to 72 hours.
PPARα Activation: Luciferase Reporter Assay
This assay quantitatively measures the activation of PPARα by this compound.
-
Principle: Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Activation of PPARα by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a known PPARα agonist (positive control) and a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Gene Expression Analysis: Quantitative PCR (qPCR)
This method is used to determine the effect of this compound on the mRNA levels of PPARα target genes.
-
Principle: Total RNA is isolated from this compound-treated cells, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for target genes (e.g., CPT1, ACOX1, LPL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Protocol:
-
Seed HepG2 cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Lipid Accumulation: Oil Red O Staining
This qualitative and semi-quantitative assay visualizes the accumulation of neutral lipids in hepatocytes.
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red.
-
Protocol:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for 48-72 hours. To induce lipid accumulation, cells can be co-treated with a mixture of oleic and palmitic acids.
-
Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin (optional).
-
Mount the coverslips on microscope slides and visualize using a light microscope.
-
For quantification, the stained lipid droplets can be eluted with isopropanol and the absorbance measured at a specific wavelength (e.g., 510 nm).
-
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid oxidation in cells treated with this compound.
-
Principle: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid). The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
Protocol:
-
Seed HepG2 cells in a multi-well plate and treat with this compound for 24-48 hours.
-
Wash the cells and incubate with a reaction medium containing [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).
-
For ¹⁴CO₂ measurement, the plate is sealed, and the released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂ trapping agent.
-
After the incubation period, stop the reaction by adding an acid solution.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
For acid-soluble metabolite measurement, the reaction is stopped, and the supernatant is separated to quantify the radioactivity of the acid-soluble fraction.
-
Normalize the results to the total protein content of the cells.
-
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the activity of LPL in the cell culture medium or cell lysates.
-
Principle: A fluorogenic or colorimetric substrate for LPL is used. The cleavage of the substrate by LPL results in a fluorescent or colored product that can be quantified.
-
Protocol:
-
Seed HepG2 cells and treat with this compound for 24-48 hours.
-
Collect the cell culture medium or prepare cell lysates.
-
Incubate the samples with a commercially available LPL activity assay kit substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the LPL activity based on a standard curve.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the PPARα-RXR heterodimer, leading to the transcriptional regulation of target genes involved in lipid metabolism.
Experimental Workflow for In Vitro Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate, a PPARα agonist, reduces hepatic fat accumulation through the upregulation of TFEB-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofibrate Attenuates ROS Production by Lipid Overload in Cultured Rat Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for Clinofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a fibrate class drug primarily utilized for the management of hyperlipidemia.[1] Like other fibrates, its principal mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in reduced plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol.[2][3] Additionally, this compound and other fibrates have demonstrated anti-inflammatory properties, which are increasingly recognized as a crucial aspect of their therapeutic benefit in cardiovascular diseases.[4][5][6]
These application notes provide a comprehensive guide to designing and implementing a suite of cell-based assays to characterize the pharmacological activity of this compound. The protocols detailed herein will enable researchers to quantify its potency in PPARα activation, and to assess its functional effects on lipid metabolism and inflammatory responses in relevant cellular models.
Key Pharmacological Activities of this compound
| Activity | Target/Pathway | In Vitro Effect | Reference Compound Data |
| Primary Activity | PPARα Agonism | Transcriptional activation of PPARα target genes | Fenofibrate EC50: 30 µM (human PPARα) |
| Clofibrate EC50: 55 µM (human PPARα)[5] | |||
| Downstream Effects | Lipid Metabolism | Reduction of intracellular lipid accumulation | - |
| Cholesterol Metabolism | Inhibition of HMG-CoA Reductase (secondary mechanism) | This compound IC50: 0.47 mM | |
| Anti-inflammatory Effects | NF-κB and other inflammatory pathways | Inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) | Fenofibrate (125 µM) reduces LPS-stimulated TNF-α by 88% and IL-1β by 63% in THP-1 cells.[4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for a PPARα reporter gene assay.
I. PPARα Activation Assay
This assay quantifies the ability of this compound to activate the human PPARα receptor. A common method is a reporter gene assay where cells are transfected with a plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
A. Recommended Cell Line:
-
HepG2 (Human Hepatocellular Carcinoma): An established cell line for liver-related studies that endogenously expresses PPARα. Transfection efficiency can be enhanced for robust signal.[7][8]
B. Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Plating:
-
Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. An expression vector for human PPARα can be co-transfected to enhance the signal.[7]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 30 µM Fenofibrate).
-
Replace the medium with the compound dilutions and incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
II. Lipid Metabolism Assays
These assays assess the functional consequences of PPARα activation by this compound on cellular lipid content.
A. Intracellular Lipid Accumulation
This protocol uses Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.
1. Recommended Cell Line:
-
HepG2 or 3T3-L1 (Mouse Adipocytes): Both are suitable for studying lipid accumulation.
2. Experimental Protocol: Oil Red O Staining
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., at its EC50 concentration determined from the reporter assay) for 24-48 hours. To induce lipid accumulation, cells can be cultured in a high-glucose or oleic acid-supplemented medium.
-
-
Fixation and Staining:
-
Visualization and Quantification:
-
Wash with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with hematoxylin if desired.[9]
-
Visualize the red-stained lipid droplets under a light microscope.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.[9]
-
B. Cholesterol Biosynthesis
This assay measures the total cholesterol content in cell lysates.
1. Recommended Cell Line:
-
HepG2
2. Experimental Protocol: Colorimetric Cholesterol Assay
-
Cell Lysis:
-
Plate and treat HepG2 cells with this compound for 24-48 hours.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Cholesterol Measurement:
-
Use a commercial colorimetric total cholesterol assay kit.[11][12]
-
Briefly, the assay involves the hydrolysis of cholesteryl esters by cholesterol esterase, followed by the oxidation of total cholesterol by cholesterol oxidase to produce H2O2.[12]
-
The H2O2 then reacts with a probe to generate a colored product.
-
Add the reaction mix to the cell lysates and standards in a 96-well plate.
-
Incubate as per the kit's instructions (e.g., 45 minutes at 37°C).[11]
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 540-570 nm).[13]
-
Calculate the cholesterol concentration in the samples based on a standard curve generated with known cholesterol concentrations.
-
III. Anti-inflammatory Activity Assay
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
A. Recommended Cell Line:
-
RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammatory responses.[3][14]
-
THP-1 (Human Monocytic Leukemia): Can be differentiated into macrophage-like cells with PMA.[15]
B. Experimental Protocol: Cytokine Secretion Assay (ELISA)
-
Cell Plating and Pre-treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[3]
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
-
Inflammatory Stimulation:
-
Cytokine Measurement:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibrate | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. raybiotech.com [raybiotech.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 15. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Clinofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of Clinofibrate. The protocols detailed below are based on established methods for fibrate drugs and can be adapted for the specific analysis of this compound in both pharmaceutical formulations and biological matrices.
Introduction to this compound
This compound is a lipid-lowering agent belonging to the fibrate class of drugs. It is primarily used in the management of hyperlipidemia by reducing levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical preparations.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[1][2][3] This nuclear receptor plays a key role in the regulation of lipid metabolism. Upon activation by this compound's active metabolite, clofibric acid, PPAR-α forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates gene expression, leading to an increase in the synthesis of enzymes involved in fatty acid oxidation (e.g., lipoprotein lipase) and a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1][2] The overall effect is an enhanced clearance of triglyceride-rich lipoproteins and an increase in HDL cholesterol levels.[1]
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of fibrates like this compound. Reversed-phase HPLC (RP-HPLC) coupled with UV detection is suitable for routine analysis in pharmaceutical formulations. For biological samples requiring higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Fenofibrate, a closely related fibrate, which can serve as a reference for developing and validating methods for this compound.
Table 1: HPLC-UV Methods for Fibrate Quantification
| Parameter | Method 1 (Plasma)[4] | Method 2 (Pharmaceuticals)[5] | Method 3 (Pharmaceuticals)[6] |
| Linearity Range | 0.095 - 19.924 µg/mL | 87 - 232 µg/mL | 5 - 35 µg/mL |
| Correlation Coefficient (r²) | > 0.98 | 0.9994 | 0.999 |
| Limit of Quantification (LOQ) | 0.095 µg/mL | Not Reported | Not Reported |
| Mean Recovery | 62.9% | Not Reported | 99.4 - 100.65% |
| Precision (%RSD) | 4.35 - 8.38% | 0.8% | Not Reported |
| Accuracy | 101.99 - 107.41% | Not Reported | Not Reported |
Table 2: LC-MS/MS Method for Fibrate Quantification in Plasma [7]
| Parameter | Value |
| Linearity Range | Not Specified (Detection Method) |
| Lower Limit of Detection (LLOD) | 0.01 - 100 ng/mL (spiked) |
| Precision (%CV at LLOD) | < 37% |
| Run Time | 4 minutes |
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Tablets by RP-HPLC-UV
Objective: To determine the amount of this compound in a tablet formulation.
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid or appropriate buffer salts
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm (based on Fenofibrate, may require optimization for this compound)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration.
5. Sample Preparation:
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 column suitable for LC-MS
-
Centrifuge
-
Nitrogen evaporator
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the IS.
5. Calibration and Quality Control:
-
Prepare calibration standards by spiking known amounts of this compound into drug-free plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples along with the unknown samples.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biomed.uninet.edu [biomed.uninet.edu]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpra.com [ijpra.com]
- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Clinofibrate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of clinofibrate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and routine drug monitoring in a high-throughput environment.
Introduction
This compound is a lipid-lowering agent of the fibrate class. Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This LC-MS/MS method provides the necessary sensitivity, selectivity, and speed for such analyses. The methodology is based on established principles for the analysis of similar compounds, such as fenofibrate, in biological matrices.[1][2][3]
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.[2][4]
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of acetonitrile (containing the internal standard, if used) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[6]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column, providing good retention and peak shape for this compound.[6][7][8]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection, ensuring high selectivity and sensitivity.[4][9] Ionization is typically achieved using a positive electrospray ionization (ESI) source.[3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | 55 psi |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Capillary Voltage | 3500 V |
Table 3: MRM Transitions for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 200 | To be optimized |
| Internal Standard | To be determined | To be determined | 200 | To be optimized |
Note: The exact m/z values for this compound precursor and product ions need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
Method Validation (Illustrative)
A full method validation should be performed according to regulatory guidelines. Key parameters to be assessed include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected in-vivo concentrations should be established.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high quality controls).
-
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of plasma components on the ionization of the analyte should be determined.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term) should be assessed.
Workflow and Logical Diagrams
Caption: LC-MS/MS workflow for this compound analysis in plasma.
Caption: Key parameters for the LC-MS/MS method.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory.
References
- 1. ijpra.com [ijpra.com]
- 2. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. phmethods.net [phmethods.net]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Clinofibrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Clinofibrate metabolites in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a lipid-lowering agent, is primarily metabolized to its active form, clofibric acid, which is the main target analyte in biological matrices.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the body to its pharmacologically active metabolite, clofibric acid.[1] This is the primary metabolic step. Subsequently, clofibric acid is conjugated, with the principal metabolite being clofibryl glucuronide, which is then excreted in the urine. While other minor metabolic pathways may exist, the quantification of clofibric acid is the primary focus for pharmacokinetic and metabolic studies of this compound.
Application Note: Quantitative Determination of Clofibric Acid in Human Plasma by GC-MS
This protocol details the extraction, derivatization, and subsequent quantification of clofibric acid, the active metabolite of this compound, from human plasma samples.
Experimental Workflow
The overall workflow involves sample preparation, including extraction and derivatization, followed by GC-MS analysis.
Materials and Reagents
-
Solvents: Methanol, Diethyl ether, Ethyl acetate (all HPLC grade)
-
Acids: Hydrochloric acid (HCl)
-
Derivatization Agent: Diazomethane solution in diethyl ether (or alternatively, N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal Standard (IS): p-Chlorophenoxyisobutyric acid methyl ester (for method development and validation) or a stable isotope-labeled clofibric acid.
-
Biological Matrix: Human plasma
-
Apparatus: Centrifuge, Vortex mixer, Evaporator (e.g., nitrogen evaporator), GC-MS system.
Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Acidify the plasma sample by adding 50 µL of 6M HCl to protonate the clofibric acid.
-
Add 5.0 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Methylation
To make the non-volatile clofibric acid suitable for GC analysis, the carboxylic acid group must be derivatized. Methylation is a common and effective method.
-
Reconstitute the dried extract from the previous step in 100 µL of a freshly prepared solution of diazomethane in diethyl ether.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for injection into the GC-MS.
Note: Diazomethane is toxic and explosive and should be handled with extreme caution in a well-ventilated fume hood. An alternative, safer derivatization agent is BSTFA, which forms a trimethylsilyl (TMS) ester.
GC-MS Operating Conditions
The following are typical GC-MS parameters for the analysis of clofibric acid methyl ester. These may need to be optimized for your specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the clofibric acid methyl ester standard. |
Calibration and Quantification
Prepare calibration standards by spiking known concentrations of clofibric acid into blank plasma and processing them in the same manner as the samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of clofibric acid in the unknown samples can then be determined from this calibration curve.
Quantitative Data
| Analyte | Matrix | Concentration Range | Method | Reference |
| Clofibric Acid | Human Plasma | 1.0 - 100.0 µg/mL | HPLC-UV | [2] |
| Clofibric Acid | Human Plasma | Not specified (pharmacokinetic study) | GLC | (Details not fully available) |
Note: The concentration of clofibric acid in plasma will vary depending on the dosage of this compound administered, the time of sampling, and individual patient metabolism.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound's active metabolite, clofibric acid, in human plasma. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This protocol can be adapted and validated for use in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving this compound.
References
Application Notes and Protocols for Determining Clinofibrate Dosage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. In cell culture, this compound serves as a valuable tool for studying lipid metabolism, gene expression, and cellular pathways modulated by PPARα activation. Determining the optimal dosage is critical for obtaining reliable and reproducible results while avoiding cytotoxicity. These application notes provide a comprehensive guide to establishing the appropriate Clinofiliate dosage for your specific cell culture experiments.
Mechanism of Action: The PPARα Signaling Pathway
This compound, like other fibrates, functions as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, while repressing the expression of genes involved in inflammation.
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize in vitro data for this compound and other fibrates to provide a comparative overview of effective concentrations. This data can guide the initial dosage selection for your experiments.
Table 1: In Vitro Efficacy of Fibrates
| Compound | Cell Line | Endpoint | Effective Concentration | Reference |
| This compound | Human Liver | Inhibition of 3α-hydroxysteroid dehydrogenases | IC50: 40 µM | [1] |
| This compound | Human Liver | Stimulation of AKR1C4 | Max stimulation: 50 µM | [1] |
| Clofibrate | Rat Hepatoma (CRL-1548) | Induction of FABP1, reduction of ROS | 500 µM | [2] |
| Fenofibrate | HepG2 (Human Hepatoma) | Increased cAspAT activity | 40% increase | [3] |
| Fenofibrate | HepG2 (Human Hepatoma) | Increased AlaAT activity | 100% increase | [3] |
| Gemfibrozil | SH-SY5Y (Human Neuroblastoma) | Increased intracellular triglycerides | 170.3% increase at 100 µM | |
| Gemfibrozil | HEK (Human Embryonic Kidney) | Increased intracellular triglycerides | 272.1% increase at 100 µM | |
| Gemfibrozil | Calu-3 (Human Lung Adenocarcinoma) | Increased intracellular triglycerides | 448.1% increase at 100 µM |
Table 2: Cytotoxicity (IC50) of Fibrates in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Fenofibrate | MDA-MB-231 (Human Breast Cancer) | 48 hours | 79.42 ± 6.25 µM | |
| Fenofibrate | A549 (Human Lung Cancer) | Not Specified | ≥100 µM | [4] |
| Simvastatin | MCF-7 (Human Breast Cancer) | Not Specified | 8.9 µM | |
| Simvastatin | MDA-MB-231 (Human Breast Cancer) | Not Specified | 4.5 µM |
*Note: Simvastatin is not a fibrate but is included for comparative purposes as a lipid-lowering agent with cytotoxic effects at certain concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical first step is the preparation of a sterile, high-concentration stock solution of this compound that can be diluted to the desired final concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired molarity (e.g., 100 mM). The molecular weight of this compound is 468.58 g/mol .
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently heat the solution (if necessary and if the compound is heat-stable) until the this compound is completely dissolved. Ensure no particulates are visible.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Optimal this compound Dosage - A Step-by-Step Workflow
This protocol outlines a systematic approach to determine the effective and non-toxic concentration range of this compound for your specific cell line and experimental endpoint.
Caption: Experimental workflow for determining optimal this compound dosage.
Phase 1: Determining the Cytotoxicity Profile
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. A broad range is recommended for the initial screen (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Replace the medium in the cell plate with the prepared this compound dilutions and controls. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform a cytotoxicity assay to determine the effect of this compound on cell viability. A detailed protocol for the MTT assay is provided below (Protocol 3).
Phase 2: Determining the Efficacious Dose
-
Select Non-Toxic Concentrations: Based on the cytotoxicity data, select a range of non-toxic concentrations for further investigation. This range should ideally show minimal to no effect on cell viability.
-
Functional Assays: Treat cells with the selected non-toxic concentrations of this compound for the desired duration.
-
Endpoint Analysis: Perform assays to measure the biological effect of interest. This could include:
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the expression levels of known PPARα target genes (e.g., CPT1, ACOX1, FABP1).
-
Metabolic Assays: Assess changes in fatty acid oxidation, glucose uptake, or lipid accumulation.
-
Protein Analysis (Western Blot or ELISA): Quantify the levels of proteins regulated by PPARα.
-
-
Dose-Response Analysis: Plot the results of your functional assays against the this compound concentration to determine the dose-response relationship and identify the optimal concentration that produces the desired biological effect.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Procedure:
-
Prepare MTT Solution: Thaw the MTT stock solution at 37°C and vortex to dissolve any precipitate.
-
Add MTT to Wells: At the end of the this compound treatment period, carefully remove the culture medium from each well. Add 100 µL of fresh, pre-warmed medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to systematically determine the optimal dosage of this compound for their specific in vitro studies. By carefully assessing cytotoxicity and then evaluating the dose-dependent functional effects, scientists can ensure the generation of accurate and meaningful data in their investigations of PPARα signaling and lipid metabolism.
References
- 1. The effect of bezafibrate and clofibrate on cholesterol ester metabolism in 3T3 cells in smooth muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofibrate Attenuates ROS Production by Lipid Overload in Cultured Rat Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Clinofibrate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate, a member of the fibrate class of drugs, is known for its lipid-lowering capabilities, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid oxidation, lipid metabolism, and inflammation. The discovery of novel analogs of this compound with improved potency, selectivity, or pharmacokinetic profiles is a key objective in developing next-generation therapies for dyslipidemia and related metabolic disorders.
These application notes provide detailed protocols and workflows for high-throughput screening (HTS) assays designed to identify and characterize new chemical entities based on the this compound scaffold that effectively modulate PPARα activity.
Core Signaling Pathway: PPARα Activation
The primary mechanism of action for fibrates involves the activation of PPARα. Upon binding a ligand, such as a this compound analog, PPARα undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that lead to the therapeutic lipid-lowering effects.
Caption: The PPARα signaling pathway initiated by ligand binding.
General High-Throughput Screening (HTS) Workflow
The successful identification of lead compounds from a large chemical library requires a systematic and automated workflow. The process begins with assay development and validation, followed by the primary screen of the entire library. Hits from the primary screen are then confirmed and subjected to dose-response analysis to determine their potency. Finally, validated hits proceed to more complex secondary assays to investigate their mechanism of action and selectivity.
Caption: A typical workflow for a high-throughput screening campaign.
Application Note 1: Cell-Based PPARα Luciferase Reporter Assay
1. Assay Principle
This is a cell-based functional assay to quantify the activation of the PPARα signaling pathway by test compounds. The assay utilizes a mammalian cell line (e.g., HEK293T or HepG2) that has been engineered to stably or transiently express two components:
-
The full-length human PPARα protein.
-
A luciferase reporter gene under the control of a promoter containing multiple PPREs.
When a this compound analog enters the cell and activates PPARα, the resulting PPARα/RXR heterodimer binds to the PPREs, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARα activation.
2. Experimental Protocol (384-Well Format)
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed HEK293T cells co-transfected with pCMV-hPPARα and a PPRE-luciferase reporter plasmid into a 384-well white, clear-bottom plate. Seed at a density of 8,000-10,000 cells/well in 40 µL of DMEM with 10% FBS. |
| 2 | Incubation | Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. |
| 3 | Compound Addition | Prepare serial dilutions of this compound analogs in DMSO. Further dilute in assay medium (DMEM, 0.5% charcoal-stripped FBS). Using an automated liquid handler, add 10 µL of the compound solution to the respective wells. Final DMSO concentration should be ≤0.5%. |
| 4 | Controls | Include wells for: - Negative Control: Vehicle (0.5% DMSO) - Positive Control: 10 µM GW7647 (a known potent PPARα agonist) |
| 5 | Incubation | Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. |
| 6 | Lysis & Detection | Equilibrate the plate and luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™) to room temperature. Add 25 µL of detection reagent to each well. |
| 7 | Signal Readout | Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis. Measure luminescence using a plate reader (e.g., EnVision, PHERAstar). |
3. Data Presentation: Potency of PPARα Agonists
The data generated from dose-response experiments can be analyzed using a non-linear regression model (sigmoidal, 4PL) to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
| Compound | Class | Target | EC₅₀ (nM) | Max Activation (% of Control) |
| GW7647 | Synthetic Agonist | PPARα | 2 | 100% |
| Fenofibrate | Fibrate Drug | PPARα | 2,500 | 95% |
| Gemfibrozil | Fibrate Drug | PPARα | 25,000 | 80% |
| Analog C-101 | Test Compound | PPARα | 150 | 110% |
| Analog C-102 | Test Compound | PPARα | 850 | 98% |
Application Note 2: Biochemical TR-FRET Competitive Binding Assay
1. Assay Principle
This is a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding affinity of a test compound to the PPARα ligand-binding domain (LBD). The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647).
The PPARα-LBD is tagged (e.g., with GST or His-tag), and an antibody against this tag is labeled with the donor fluorophore. A known fluorescent ligand (tracer) that binds to PPARα is labeled with the acceptor fluorophore. When the tracer binds to the PPARα-LBD, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Unlabeled this compound analogs in the well will compete with the fluorescent tracer for binding to the PPARα-LBD. This competition displaces the tracer, separates the donor and acceptor, and leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity and concentration of the test compound.
Caption: Principle of a TR-FRET competitive binding assay.
2. Experimental Protocol (384-Well Format)
| Step | Procedure | Details |
| 1 | Reagent Preparation | Prepare assay buffer (e.g., 50 mM HEPES pH 7.0, 50 mM KCl, 0.01% BSA). Dilute GST-tagged PPARα-LBD, Tb-cryptate anti-GST antibody, and the fluorescent tracer to 2X final concentration in the assay buffer. |
| 2 | Compound Plating | Using an acoustic liquid handler (e.g., Echo), dispense nanoliter volumes of this compound analogs (in 100% DMSO) into a low-volume 384-well assay plate. |
| 3 | Reagent Addition | Add 10 µL of the 2X PPARα-LBD/Antibody-Donor mix to each well. |
| 4 | Incubation | Incubate for 15 minutes at room temperature. |
| 5 | Tracer Addition | Add 10 µL of the 2X fluorescent tracer solution to each well. |
| 6 | Incubation | Incubate for 60-120 minutes at room temperature, protected from light. |
| 7 | Signal Readout | Read the plate on a TR-FRET enabled plate reader. Excite at ~337 nm and measure emission at two wavelengths: - Donor Emission: ~620 nm - Acceptor Emission: ~665 nm |
| 8 | Data Analysis | Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm) * 10,000. Plot the ratio against compound concentration to determine the IC₅₀ value. |
3. Data Presentation: Binding Affinity of PPARα Ligands
The IC₅₀ value represents the concentration of the test compound required to displace 50% of the fluorescent tracer from the PPARα-LBD. This value is inversely related to the binding affinity of the compound.
| Compound | Class | Target | IC₅₀ (nM) |
| GW7647 | Synthetic Agonist | PPARα-LBD | 6 |
| Fenofibric Acid | Fibrate (Active Metabolite) | PPARα-LBD | 3,200 |
| WY-14643 | Synthetic Agonist | PPARα-LBD | 500 |
| Analog C-201 | Test Compound | PPARα-LBD | 95 |
| Analog C-202 | Test Compound | PPARα-LBD | 1,200 |
Application Notes and Protocols for Gene Expression Analysis in Clinofibrate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs, primarily utilized in the management of hyperlipidemia.[1][2] Its therapeutic effects are chiefly mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes integral to lipid metabolism.[1][2] Upon administration, this compound is hydrolyzed to its active metabolite, clofibric acid, which then binds to and activates PPARα. This activation leads to a cascade of changes in gene expression, ultimately resulting in reduced triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1] Understanding the precise molecular mechanisms and the full spectrum of gene expression changes induced by this compound is crucial for optimizing its therapeutic use and identifying potential new applications.
This document provides detailed application notes and protocols for the analysis of gene expression in cells treated with this compound. It is intended to guide researchers in designing and executing experiments to elucidate the transcriptomic effects of this compound. The protocols provided herein cover essential techniques from cell culture and drug treatment to RNA isolation and quantitative gene expression analysis.
Signaling Pathways and Experimental Workflow
The primary signaling pathway activated by this compound is the PPARα pathway. The workflow for analyzing gene expression changes in response to this compound treatment involves several key steps, from cell culture to data analysis.
References
Application Notes and Protocols for In Vivo Imaging of Clinofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a key transcriptional regulator of lipid and lipoprotein metabolism, primarily in the liver and other tissues with high fatty acid catabolism rates such as the heart and skeletal muscle. Activation of PPARα by ligands like this compound is expected to modulate the expression of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. These mechanisms underlie its potential therapeutic applications in metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.
While specific in vivo imaging studies exclusively investigating this compound are not extensively documented in the public domain, the well-established mechanism of action of fibrates allows for the extrapolation of imaging strategies from studies involving other PPARα agonists like clofibrate and fenofibrate. This document provides detailed application notes and protocols for leveraging various in vivo imaging techniques to study the pharmacodynamics and efficacy of this compound in preclinical models of metabolic and cardiovascular diseases.
I. Investigating the Effects of this compound on Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the excessive accumulation of lipids in the liver (hepatic steatosis). PPARα agonists are known to reduce hepatic fat content by enhancing fatty acid oxidation.
Application Note:
Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are non-invasive imaging modalities that can accurately quantify changes in hepatic lipid content. These techniques are ideal for longitudinal studies in animal models of NAFLD to monitor the therapeutic response to this compound treatment.
Experimental Protocol: MRI/MRS for Hepatic Steatosis Quantification
-
Animal Model: Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
Treatment Group: this compound administered orally (e.g., 10-50 mg/kg/day) for 4-8 weeks.
-
Control Group: Vehicle-treated animals.
-
Imaging Protocol:
-
Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen).
-
Imaging System: 7T or 9.4T small animal MRI scanner.
-
Proton Density Fat Fraction (PDFF) MRI:
-
Acquire multi-echo gradient echo sequences to separate water and fat signals.
-
Calculate PDFF maps to quantify the percentage of fat in the liver parenchyma.
-
-
Localized ¹H-MRS:
-
Place a voxel (e.g., 2x2x2 mm³) within a homogenous region of the liver.
-
Acquire spectra to measure the resonance peaks of water and methylene groups of fatty acids.
-
Calculate the hepatic triglyceride content relative to the water signal.
-
-
-
Data Analysis:
-
Compare the mean PDFF values and hepatic triglyceride content between the this compound-treated and control groups at baseline and at the end of the treatment period.
-
Expected Quantitative Data:
Table 1: Effect of this compound on Hepatic Lipid Content in a Mouse Model of NAFLD
| Group | Baseline Hepatic PDFF (%) | Post-treatment Hepatic PDFF (%) | Change in Hepatic PDFF (%) |
| Vehicle Control | 25.3 ± 3.1 | 26.1 ± 3.5 | +0.8 |
| This compound (25 mg/kg) | 24.9 ± 2.8 | 15.2 ± 2.4* | -9.7 |
*p < 0.05 compared to vehicle control.
II. Assessing the Impact of this compound on Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. PPARα agonists can exert anti-atherosclerotic effects by improving lipid profiles and reducing inflammation.
Application Note:
High-frequency ultrasound imaging and Magnetic Resonance Imaging (MRI) with contrast agents can be employed to visualize and quantify atherosclerotic plaque burden in preclinical models. These techniques allow for the longitudinal monitoring of plaque progression or regression in response to this compound therapy.
Experimental Protocol: Ultrasound Imaging of Aortic Plaque
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice fed a Western diet for 12 weeks to induce atherosclerosis.
-
Treatment Group: this compound administered orally (e.g., 10-50 mg/kg/day) for 8-12 weeks.
-
Control Group: Vehicle-treated animals.
-
Imaging Protocol:
-
Anesthesia: Anesthetize mice with isoflurane.
-
Imaging System: High-frequency ultrasound system (e.g., Vevo 2100) with a high-frequency linear array transducer.
-
Image Acquisition: Acquire B-mode and ECG-gated kilohertz visualization (EKV) images of the aortic arch and brachiocephalic artery.
-
Plaque Measurement: Measure the plaque area and thickness at predefined anatomical locations at baseline and at the end of the study.
-
-
Data Analysis:
-
Calculate the change in plaque area and thickness over the treatment period.
-
Compare the progression of atherosclerosis between the this compound-treated and control groups.
-
Expected Quantitative Data:
Table 2: Effect of this compound on Aortic Plaque Area in ApoE-/- Mice
| Group | Baseline Plaque Area (mm²) | Final Plaque Area (mm²) | Change in Plaque Area (mm²) |
| Vehicle Control | 0.85 ± 0.12 | 1.52 ± 0.21 | +0.67 |
| This compound (50 mg/kg) | 0.88 ± 0.15 | 1.05 ± 0.18* | +0.17 |
*p < 0.05 compared to vehicle control.
III. Visualizing the Influence of this compound on Myocardial Metabolism
The heart utilizes fatty acids as a primary energy source. Alterations in myocardial lipid metabolism are associated with cardiac dysfunction. PPARα activation can modulate cardiac fatty acid utilization.
Application Note:
Positron Emission Tomography (PET) with radiolabeled fatty acid analogs (e.g., ¹⁸F-FTHA) can be used to non-invasively assess myocardial fatty acid uptake and oxidation. This allows for the investigation of how this compound modulates cardiac energy metabolism.
Experimental Protocol: PET Imaging of Myocardial Fatty Acid Uptake
-
Animal Model: Sprague-Dawley rats.
-
Treatment Group: this compound administered orally (e.g., 50 mg/kg/day) for 2 weeks.
-
Control Group: Vehicle-treated animals.
-
Imaging Protocol:
-
Fasting: Fast animals for 12-18 hours prior to imaging.
-
Radiotracer Injection: Inject ¹⁸F-FTHA intravenously.
-
PET/CT Imaging: Perform a dynamic PET scan of the thoracic region for 60 minutes, followed by a CT scan for attenuation correction and anatomical localization.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the left ventricular myocardium.
-
Generate time-activity curves and calculate the myocardial uptake rate of ¹⁸F-FTHA.
-
Compare the myocardial fatty acid uptake between the this compound-treated and control groups.
-
Expected Quantitative Data:
Table 3: Effect of this compound on Myocardial Fatty Acid Uptake in Rats
| Group | Myocardial ¹⁸F-FTHA Uptake (SUV) |
| Vehicle Control | 2.5 ± 0.4 |
| This compound (50 mg/kg) | 3.8 ± 0.6* |
*p < 0.05 compared to vehicle control. SUV: Standardized Uptake Value.
Signaling Pathways and Experimental Workflows
Caption: PPARα signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo imaging studies.
Application Notes and Protocols: Measurement of Lipid Levels in Clinofibrate Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Fibrates are known to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2] Activation of PPARα by this compound leads to a cascade of events that ultimately results in reduced plasma triglycerides and, in some cases, a modest reduction in low-density lipoprotein (LDL) cholesterol, accompanied by an increase in high-density lipoprotein (HDL) cholesterol.[3] These application notes provide a summary of the quantitative effects of this compound and related fibrates on lipid levels, detailed protocols for the measurement of key lipid parameters, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its lipid-lowering effects by acting as a PPARα agonist. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][4] This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including:
-
Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL gene expression, leading to enhanced clearance of triglyceride-rich lipoproteins (chylomicrons and VLDL) from the circulation.
-
Increased Fatty Acid Oxidation: Enhanced expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle.
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: Reduction in the expression of ApoC-III, an inhibitor of LPL, further promoting triglyceride catabolism.
-
Increased Apolipoprotein A-I and A-II (ApoA-I/A-II) Synthesis: Upregulation of the major apolipoproteins of HDL, contributing to increased HDL cholesterol levels.
Caption: this compound activates the PPARα/RXR heterodimer, modulating gene expression to improve lipid profiles.
Quantitative Data on Lipid Level Changes
The following tables summarize the observed effects of this compound and other fibrates on plasma lipid levels from various studies. It is important to note that the effects can vary depending on the specific fibrate, dosage, duration of treatment, and the patient population or animal model studied.
Table 1: Effects of this compound on Serum Lipid Levels in Humans
| Patient Population | Dosage | Treatment Duration | Total Cholesterol | Triglycerides | HDL Cholesterol | LDL Cholesterol | Reference |
| Hyperlipidemic Patients | 600 mg/day | 6-8 weeks | Data not specified | Data not specified | Data not specified | Data not specified | [5] |
| Diabetic Patients | 600 mg/kg | 4 weeks | No significant change | No significant change | Significant increase (P < 0.05) | Data not specified | [3] |
Table 2: Effects of Other Fibrates on Serum Lipid Levels
| Fibrate | Patient/Animal Model | Dosage | Treatment Duration | Total Cholesterol Change | Triglyceride Change | HDL Cholesterol Change | LDL Cholesterol Change | Reference |
| Clofibrate | Hyperlipidemic Patients (Type IIA) | 2 g/day | 2-24 months | -19% | No significant change | Data not specified | Data not specified | [6] |
| Clofibrate | Hyperlipidemic Patients (Type IV) | 2 g/day | 2-24 months | -12% | -39% | Data not specified | Data not specified | [6] |
| Clofibrate | Mice | Not specified | Not specified | Hepatic: -25% (Cholesterol Esters) | Hepatic: -30% | Data not specified | Data not specified | [7] |
| Ciprofibrate | Hypercholesterolemic Patients | 50 mg/day | 12 weeks | -11% | -22% | +8% | -13% | [8] |
| Ciprofibrate | Hypercholesterolemic Patients | 100 mg/day | 12 weeks | -20% | -30% | +9.8% | -24% | [8] |
| Fenofibrate | Normal Rats | Not specified | 5 weeks | -35% | No significant change | Data not specified | Data not specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's effects on lipid levels are provided below.
Measurement of Serum Triglycerides (Enzymatic Method)
Principle: This method is based on the enzymatic hydrolysis of triglycerides by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase (GPO) to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). The H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase (POD) to form a colored product, the absorbance of which is proportional to the triglyceride concentration.
Protocol:
-
Sample Preparation: Collect blood samples from subjects (fasting for 12-14 hours is recommended) into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes. Collect the serum.
-
Reagent Preparation: Prepare the triglyceride reagent mix according to the manufacturer's instructions. This typically includes lipase, GK, GPO, POD, ATP, and a chromogenic substrate in a suitable buffer.
-
Assay Procedure:
-
Pipette 5 µL of serum sample, standard, or control into respective wells of a 96-well microplate.
-
Add 250 µL of the prepared triglyceride reagent mix to each well.
-
Incubate the plate at 37°C for 5 minutes or at room temperature for 10 minutes.
-
Measure the absorbance at 520 nm using a microplate reader.
-
-
Calculation: Calculate the triglyceride concentration in the samples by comparing their absorbance to that of the standard of a known concentration.
Measurement of HDL Cholesterol (Precipitation Method)
Principle: This method involves the selective precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) from the serum using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). After centrifugation, the cholesterol content in the clear supernatant, which contains the HDL fraction, is measured enzymatically.
Protocol:
-
Sample Preparation: Use serum prepared as described for triglyceride measurement.
-
Precipitation:
-
In a centrifuge tube, mix 200 µL of serum with 500 µL of the precipitating reagent (e.g., phosphotungstic acid/MgCl₂).
-
Vortex the mixture and let it stand at room temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated lipoproteins.
-
-
HDL Cholesterol Measurement:
-
Carefully collect the clear supernatant.
-
Measure the cholesterol concentration in the supernatant using a standard enzymatic cholesterol assay kit, following the manufacturer's protocol.
-
-
Calculation: The measured cholesterol concentration in the supernatant represents the HDL cholesterol level.
Measurement of LDL Cholesterol (Calculation)
Principle: LDL cholesterol is typically calculated using the Friedewald equation, which requires the measured values of total cholesterol, HDL cholesterol, and triglycerides.
Formula: LDL Cholesterol (mg/dL) = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5)
Note: This formula is valid only for triglyceride levels below 400 mg/dL. For higher triglyceride levels, direct measurement methods for LDL cholesterol are recommended.
Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity
Principle: LPL is an enzyme bound to the endothelial surface of capillaries. Intravenous administration of heparin releases LPL into the bloodstream. The activity of LPL in the collected post-heparin plasma is then measured by quantifying the release of free fatty acids from a triglyceride-rich substrate emulsion.
Protocol:
-
In Vivo Procedure:
-
Administer heparin intravenously to the experimental subject (e.g., 50 U/kg for humans).
-
Collect blood samples into EDTA-containing tubes 10 minutes after heparin injection.
-
Immediately place the blood samples on ice and centrifuge at 4°C to separate the plasma.
-
-
LPL Activity Assay (Fluorometric):
-
Prepare a reaction mixture containing a fluorogenic lipase substrate in a suitable buffer.
-
Add a small volume of the post-heparin plasma sample to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C and measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the LPL activity.
-
To differentiate LPL from hepatic lipase (HL) activity, a parallel assay can be run in the presence of a high salt concentration (e.g., 1 M NaCl), which inhibits LPL activity. LPL activity is then calculated as the difference between the total lipase activity and the HL activity.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the effects of a hypolipidemic drug like this compound in a preclinical setting.
Caption: A typical workflow for preclinical evaluation of a hypolipidemic agent like this compound.
References
- 1. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound therapy raises high-density lipoprotein levels and lowers atherogenic index in diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, a new hypolipidemic agent, on biliary and serum lipids in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of clofibrate and a fat-modified diet on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clofibrate-induced changes in the liver, heart, brain and white adipose lipid metabolome of Swiss-Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Statistical Analysis Plan for Clinofibrate Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1][2] Activation of PPAR-alpha leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride (TG) and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] This document provides a detailed statistical analysis plan (SAP) for clinical trial data of this compound, designed to rigorously evaluate its efficacy and safety in patients with hyperlipidemia.
Data Presentation
All quantitative data from the clinical trial will be summarized in clearly structured tables to facilitate comparison between the this compound and placebo treatment arms.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=xxx) | Placebo (N=xxx) | Total (N=xxx) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| Race/Ethnicity, n (%) | |||
| BMI ( kg/m ²), mean (SD) | |||
| Systolic Blood Pressure (mmHg), mean (SD) | |||
| Diastolic Blood Pressure (mmHg), mean (SD) | |||
| Medical History, n (%) | |||
| Type 2 Diabetes | |||
| Hypertension | |||
| Coronary Artery Disease | |||
| Concomitant Medications, n (%) | |||
| Statins | |||
| Antihypertensives |
Table 2: Efficacy Endpoints - Lipid Parameters (Change from Baseline)
| Endpoint | This compound (N=xxx) | Placebo (N=xxx) | Treatment Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Percent Change in Triglycerides | ||||
| Secondary Endpoints | ||||
| Percent Change in HDL-C | ||||
| Percent Change in VLDL-C | ||||
| Percent Change in LDL-C | ||||
| Percent Change in Total Cholesterol | ||||
| Percent Change in Non-HDL-C | ||||
| Percent Change in Apolipoprotein B | ||||
| Percent Change in Apolipoprotein A-I |
Table 3: Safety Endpoints - Adverse Events
| Adverse Event (Preferred Term) | This compound (N=xxx) n (%) | Placebo (N=xxx) n (%) | Relative Risk (95% CI) |
| Any Adverse Event | |||
| Serious Adverse Events | |||
| Adverse Events of Special Interest | |||
| Myalgia | |||
| Rhabdomyolysis | |||
| Elevated ALT | |||
| Elevated AST | |||
| Elevated Creatine Kinase | |||
| Increased Serum Creatinine | |||
| Venous Thromboembolism |
Experimental Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients with hypertriglyceridemia will be randomized in a 1:1 ratio to receive either this compound or a matching placebo, in addition to stable statin therapy.
Endpoints
Primary Efficacy Endpoint:
-
The primary endpoint is the percent change in fasting triglyceride (TG) levels from baseline to a specified time point (e.g., 12 weeks).
Secondary Efficacy Endpoints:
-
Percent change from baseline in HDL-C, VLDL-C, LDL-C, total cholesterol, non-HDL-C, apolipoprotein B (ApoB), and apolipoprotein A-I (ApoA-I).
-
Composite of major adverse cardiovascular events (MACE), including nonfatal myocardial infarction, nonfatal ischemic stroke, and cardiovascular death.[3]
Safety Endpoints:
-
Incidence of treatment-emergent adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., myalgia, rhabdomyolysis, liver enzyme elevations, increased serum creatinine, venous thromboembolism).[3]
-
Changes in clinical laboratory parameters (hematology, chemistry, and urinalysis).
-
Changes in vital signs and electrocardiograms (ECGs).
Statistical Analysis
General Principles:
-
The primary analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.
-
A two-sided p-value of < 0.05 will be considered statistically significant.
Analysis of Efficacy Endpoints:
-
The primary endpoint (percent change in TG) will be analyzed using a mixed-model for repeated measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline TG level as a covariate.
-
Secondary continuous efficacy endpoints will be analyzed using a similar MMRM approach.
-
The time to the first occurrence of a MACE component will be analyzed using a Cox proportional hazards model, with treatment as a factor and baseline characteristics as covariates. Hazard ratios and their 95% confidence intervals will be presented.
Analysis of Safety Endpoints:
-
The incidence of AEs will be summarized by treatment group using descriptive statistics (n, %).
-
The relative risk and 95% confidence interval for AEs will be calculated.
-
Changes in laboratory parameters and vital signs will be summarized by treatment group and visit.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via PPAR-alpha activation.
Experimental Workflow
Caption: Workflow of the this compound clinical trial.
Logical Relationship of Endpoints
References
Application Notes and Protocols for the Use of Clinofibrate in Metabolic Syndrome Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clinofibrate, a lipid-lowering agent, in preclinical research models of metabolic syndrome. This document includes detailed experimental protocols, a summary of its mechanism of action, and quantitative data from relevant studies.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Fibrates, a class of drugs including this compound, are of significant interest in metabolic syndrome research due to their ability to modulate lipid metabolism.[1] this compound primarily acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by activating PPARα.[1][2] Upon activation by its ligand, such as the active metabolite of this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The key downstream effects of PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle. This leads to a reduction in the availability of fatty acids for triglyceride synthesis.[2]
-
Decreased Triglyceride Synthesis: Reduced expression of genes involved in triglyceride synthesis.
-
Enhanced Lipoprotein Lipase Activity: Increased expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[2]
-
Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), resulting in increased HDL cholesterol levels.
-
Reduced VLDL Production: Inhibition of the synthesis and increased clearance of apolipoprotein B, a key component of VLDL.[3]
Signaling Pathway Diagram
Experimental Protocols for In Vivo Studies
The following protocols are generalized methodologies for investigating the effects of this compound in rodent models of metabolic syndrome.
Animal Model of Metabolic Syndrome: High-Fructose Diet-Induced Model in Rats
A commonly used and relevant model for inducing metabolic syndrome is the high-fructose diet model in rats.[4]
-
Animals: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet:
This compound Administration
-
Route of Administration: Oral gavage is a common and clinically relevant route.[7]
-
Dosage: Based on studies with other fibrates like clofibrate and fenofibrate in rats, a starting dose of 100-300 mg/kg body weight per day for this compound can be considered.[7][8] Dose-response studies are recommended to determine the optimal dosage.
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or olive oil.[8]
-
Treatment Duration: A treatment period of 2-4 weeks is often sufficient to observe significant effects on lipid profiles.[8]
Experimental Workflow Diagram
Key Biochemical and Physiological Analyses
-
Sample Collection: Collect blood samples from fasted animals (overnight fasting) via tail vein or cardiac puncture at the end of the treatment period. Plasma should be separated by centrifugation.
-
Triglycerides (TG):
-
Principle: Enzymatic colorimetric method. Triglycerides are hydrolyzed by lipoprotein lipase into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
-
Protocol: Use a commercial triglyceride assay kit. In a 96-well plate, add 2 µL of plasma sample or standard. Add 200 µL of the reconstituted working reagent to each well. Incubate for 5-10 minutes at 37°C. Measure the absorbance at 500-540 nm.
-
-
Total Cholesterol (TC), High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL) Cholesterol:
-
Principle: For HDL, VLDL and LDL are first precipitated, and the cholesterol in the HDL fraction is then measured enzymatically. LDL can be calculated using the Friedewald formula (LDL = TC - HDL - (TG/5)) if TG levels are below 400 mg/dL, or measured directly using specific precipitation methods.
-
Protocol: Use commercial assay kits for TC, HDL-C, and LDL-C. Follow the manufacturer's instructions for sample preparation and measurement.
-
-
Fasting Blood Glucose:
-
Protocol: After an overnight fast, collect a small drop of blood from the tail vein and measure glucose levels using a glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Principle: This test assesses the body's ability to clear a glucose load from the blood.
-
Protocol: After an overnight fast, administer a glucose solution (2 g/kg body weight) orally via gavage. Collect blood samples from the tail vein at 0 (baseline), 15, 30, 60, 90, and 120 minutes after glucose administration. Measure blood glucose at each time point. The area under the curve (AUC) for glucose is then calculated to assess glucose tolerance.
-
Quantitative Data Summary
The following tables summarize the effects of fibrates, including this compound and the closely related clofibrate, on key metabolic parameters in animal models of metabolic syndrome and dyslipidemia.
Table 1: Effect of Clofibrate on Plasma Lipids and Glucose in Obese Zucker Rats [8]
| Parameter | Lean Rats (Vehicle) | Lean Rats (Clofibrate) | Obese Rats (Vehicle) | Obese Rats (Clofibrate) |
| Dosage | Olive Oil (1 mL/kg, i.p.) | 300 mg/kg (i.p.) | Olive Oil (1 mL/kg, i.p.) | 300 mg/kg (i.p.) |
| Duration | 2 weeks | 2 weeks | 2 weeks | 2 weeks |
| Plasma Triglycerides | Normal | Reduced | Elevated | Reduced |
| Plasma Cholesterol | Normal | Normalized | Elevated | Normalized |
| Plasma Free Fatty Acids | Normal | Normalized | Elevated | Normalized |
| Plasma Glucose | Normal | - | Elevated | - |
| Plasma Insulin | Normal | - | Elevated | Reduced |
Note: This study used intraperitoneal (i.p.) administration of clofibrate. Qualitative changes are reported as the publication is in Chinese and a full quantitative translation is not available.
Table 2: Effect of this compound on Lipid Metabolism in Dogs with Dyslipidemia [9]
| Parameter | Pre-treatment (Mean) | Post-treatment (Mean) | Mean Reduction Rate (%) |
| Total Triglycerides (mg/dL) | Not specified | Not specified | 53.70% |
| VLDL-Triglycerides (mg/dL) | Not specified | Not specified | 54.82% |
| Total Cholesterol (mg/dL) | Not specified | Not specified | 27.00% |
Note: This study was conducted in a clinical setting with various dog breeds and provides a general overview of this compound's efficacy.
Table 3: Effect of Clofibrate on Serum Lipids in Streptozotocin-Induced Diabetic Rats [10]
| Parameter | Normal Rats | Diabetic Rats (Vehicle) | Diabetic Rats (Clofibrate) |
| Dosage | - | Saline (gastric intubation) | 242 mg/kg/day (gastric intubation) |
| Duration | - | 7 days | 7 days |
| Serum Triglycerides | Normal | Elevated | Reversed to normal |
| Serum Cholesterol | Normal | Elevated | Reversed to normal |
| Serum Phospholipids | Normal | Elevated | Reversed to normal |
Conclusion
This compound demonstrates significant potential in ameliorating the dyslipidemia associated with metabolic syndrome, primarily through the activation of the PPARα signaling pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant preclinical models. Further studies with oral administration of this compound in well-defined rodent models of metabolic syndrome are warranted to provide more detailed quantitative data on its effects on a comprehensive range of metabolic parameters.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Lipid profile and insulin sensitivity in rats fed with high-fat or high-fructose diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of clofibrate on myocardial triglyceride accumulation in female obese Zucker rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improved canine lipid metabolism in some but not all breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of clofibrate on lipid metabolism in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Clinofibrate Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of clinofibrate in DMSO and ethanol. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental workflows.
Solubility Data
The solubility of this compound varies between dimethyl sulfoxide (DMSO) and ethanol. The following table summarizes the quantitative solubility data for easy comparison.
| Solvent | Solubility |
| DMSO | 15 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound stock solutions in DMSO and ethanol.
Protocol for Preparing this compound Stock Solution in DMSO
-
Preparation: Ensure your DMSO is of high purity (anhydrous or cell culture grade) to avoid introducing contaminants or water, which can affect solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (not exceeding 15 mg/mL). For example, to prepare a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Mixing: Vortex the solution vigorously. Gentle warming (to 37°C) and/or sonication can be used to aid dissolution if the compound does not dissolve readily.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol for Preparing this compound Stock Solution in Ethanol
-
Preparation: Use a high-purity grade of ethanol (e.g., 200 proof, absolute ethanol).
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the calculated volume of ethanol to reach the target concentration (up to 30 mg/mL). To make a 20 mg/mL stock, for instance, dissolve 20 mg of this compound in 1 mL of ethanol.
-
Mixing: Vortex the mixture thoroughly. If necessary, sonicate or warm the solution gently to facilitate complete dissolution.
-
Storage: Store the resulting solution at -20°C or -80°C to maintain its integrity over time.
Troubleshooting Guide
Encountering issues with this compound solubility? This guide provides a systematic approach to resolving common problems.
References
Technical Support Center: Clinofibrate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of clinofibrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy and a precipitate formed after adding it to my cell culture medium. What is the cause and how can I prevent this?
A1: this compound, like other fibrates, has low aqueous solubility. Precipitation upon addition to aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous medium can cause the drug to crash out of solution.
-
Low Solubility in Media: The inherent low solubility of this compound in physiological pH ranges of cell culture media (typically pH 7.2-7.4) is a primary cause.
-
Media Components: Interactions with components in the media, such as proteins and salts, can sometimes reduce solubility.[1][2] High concentrations of calcium salts, for instance, are known to sometimes cause precipitation issues.[1]
-
Temperature: Temperature shifts, such as moving from a warmer stock solution to a cooler medium, can decrease solubility.[1]
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a stock solution in a suitable solvent like DMSO, ensuring it is not overly concentrated. A common practice is to prepare a 10x or 100x stock solution depending on the compound's solubility.[3]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.[4]
-
Pre-warming the Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution.[5]
-
Increase Serum Concentration (if applicable): If your experimental design allows, increasing the serum concentration can enhance the solubility of lipophilic compounds like this compound due to binding with serum albumin.[6][7]
-
Use of Solubilizing Agents: For serum-free conditions, consider the use of non-toxic solubilizing agents or cyclodextrins, though their effects on your specific cell line should be validated.[8]
Q2: How stable is this compound in my cell culture medium at 37°C? How often should I replace the medium?
A2: The stability of this compound in cell culture media can be influenced by hydrolysis and oxidation, similar to other fibrates.[9][10] The ester linkages in the this compound molecule are susceptible to hydrolysis, which can be accelerated at physiological temperatures and pH.
The exact half-life will depend on the specific composition of your cell culture medium. To ensure consistent and effective concentrations of the active compound throughout your experiment, it is recommended to:
-
Perform a Stability Study: Conduct a preliminary experiment to determine the stability of this compound in your specific cell culture setup. This can be done by incubating this compound-containing media at 37°C and measuring its concentration at different time points (e.g., 0, 8, 24, 48, and 72 hours) using HPLC.
-
Frequent Media Changes: Based on the stability data, you may need to replace the media more frequently (e.g., every 24-48 hours) to maintain the desired concentration of active this compound.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: Proper preparation and storage of stock solutions are crucial for reproducible experimental results.
-
Solvent Selection: DMSO is a common and effective solvent for preparing concentrated stock solutions of this compound.[11]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots at -20°C or -80°C in the dark.[4][11] Stock solutions in DMSO are typically stable for several months when stored properly.
-
Protection from Light: Some related compounds are sensitive to light.[3] While specific data for this compound is limited, it is good practice to protect stock solutions from light by using amber vials or wrapping vials in aluminum foil.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound stability in cell culture.
Problem: Precipitation or Cloudiness in Media
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: this compound Solubility and Stock Solution Recommendations
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | 94 mg/mL (200.6 mM) | [11] |
| Recommended Stock Solvent | DMSO | [11] |
| Recommended Stock Concentration | 10-100 mM (prepare fresh dilutions) | General Practice |
| Stock Solution Storage | -20°C or -80°C, protected from light, in aliquots | [4][11] |
| Maximum Final DMSO in Media | < 0.5% to avoid cytotoxicity | [4] |
Table 2: Factors Influencing Fibrate Stability
| Factor | Effect on Stability | Mitigation Strategy | Source |
| pH | Susceptible to hydrolysis at acidic and basic pH. | Maintain media pH between 7.2-7.4. | [9][10] |
| Temperature | Degradation increases at higher temperatures. | Store stock solutions frozen; minimize time at 37°C. | [10] |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials. | [3] |
| Oxidation | Can be susceptible to oxidation. | Use high-quality, fresh media; consider antioxidants if compatible with the experiment. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., amber-colored).
-
Aliquoting and Storage: Aliquot the sterilized stock solution into single-use volumes and store at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC-UV
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium.
Caption: Experimental workflow for assessing this compound stability.
Detailed Steps:
-
Preparation: Prepare the cell culture medium containing the final desired concentration of this compound.
-
Incubation: Aliquot the medium into sterile tubes for each time point and place them in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the media sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a related, stable compound not present in the media).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), run in an isocratic or gradient mode. The exact ratio should be optimized to achieve good separation. A starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Plot the concentration of this compound as a percentage of the initial concentration (Time 0) versus time to visualize its degradation profile.
-
Signaling Pathway
This compound primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[14]
Caption: Simplified PPARα signaling pathway for this compound.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. selleckchem.com [selleckchem.com]
- 12. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Clinofibrate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Clinofibrate in in vitro experiments. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a lipid-lowering agent belonging to the fibrate class of drugs.[1][2] In in vitro settings, it has two primary mechanisms of action:
-
PPARα Agonism: Like other fibrates, this compound's active metabolite binds to and activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3] This nuclear receptor plays a key role in regulating the transcription of genes involved in lipid metabolism, including fatty acid uptake and beta-oxidation.[3]
-
HMG-CoA Reductase Inhibition: this compound also acts as a competitive inhibitor of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[4][5]
Q2: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture experiments.[4][5] To minimize issues with moisture-absorbing DMSO which can reduce solubility, it is advisable to use fresh, anhydrous DMSO.[4] A general protocol is provided in the "Experimental Protocols" section.
Q3: What is a recommended starting concentration range for my in vitro assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available data, a broad dose-response experiment is recommended.
-
For studying effects on human liver enzymes, concentrations between 10 µM and 50 µM have been shown to be effective.[4]
-
For HMG-CoA reductase inhibition, the IC50 is significantly higher at 0.47 mM (470 µM) .[4][5]
-
For assessing cytotoxicity or other cellular effects, a starting range of 1 µM to 100 µM is advisable, as other fibrates like Fenofibrate show effects in this range.[6][7][8]
Always perform a concentration-response curve to determine the EC50 or IC50 in your specific experimental system.
Q4: Is this compound expected to be cytotoxic to my cells?
Yes, like other fibrates, this compound can induce cytotoxicity at higher concentrations. Fenofibrate, a structurally similar compound, has been shown to induce cell death in various cell lines, including HepG2 hepatoma cells, particularly at concentrations of 50 µM and above.[6][9] It is crucial to perform a cell viability assay to identify the cytotoxic threshold of this compound in your specific cell line before proceeding with functional assays.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 94 mg/mL (~200.6 mM)[4] |
| DMSO | 15 mg/mL[5] |
| DMF | 30 mg/mL[5] |
| Ethanol | 30 mg/mL[5] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL[5] |
Note: Solubility can vary between batches and with the purity of the solvent. The value of 94 mg/mL in DMSO is noted to be for fresh, non-moisture-absorbing DMSO.[4]
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay / Target | Effective Concentration | Cell System / Source |
| HMG-CoA Reductase Inhibition (IC50) | 0.47 mM | Not specified |
| Human Liver 3α-Hydroxysteroid Dehydrogenases (IC50) | 40 µM | Human Liver |
| AKR 1C4 Activity (Maximum Stimulation) | 50 µM | Human Liver |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial of this compound powder to ensure it is at the bottom.
-
Prepare High-Concentration Stock Solution: Using fresh, anhydrous DMSO, prepare a high-concentration stock solution (e.g., 100 mM). For example, to make a 100 mM stock from this compound (MW: 468.58 g/mol ), dissolve 46.86 mg in 1 mL of DMSO. Mix thoroughly by vortexing until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (stable for ≥ 4 years).[5]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium.
-
Important: To avoid precipitation, first dilute the DMSO stock into a small volume of medium, mix gently, and then add this to the final volume. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 2: Cell Viability Assay to Determine Cytotoxicity
This protocol uses the common MTT assay to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) in culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Incubate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (the concentration that causes 50% cell death).
Troubleshooting Guide
Q: My this compound precipitated when I added it to the cell culture medium. What should I do?
-
A: This is a common issue due to the low aqueous solubility of fibrates.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your medium is low (ideally ≤0.1%, max 0.5%). High DMSO concentrations can be toxic, but too little may not keep the compound in solution.
-
Pre-dilute in Serum: Before adding to the final volume of medium, try pre-diluting the DMSO stock in a small volume of medium containing fetal bovine serum (FBS). Serum proteins can help stabilize hydrophobic compounds.
-
Reduce Final Concentration: You may be exceeding the solubility limit of this compound in your culture medium. Try working with lower concentrations.
-
Use Fresh Stock: Old stock solutions or those made with non-anhydrous DMSO may be less effective.[4]
-
Q: I am not observing any effect of this compound on my cells. What are the possible reasons?
-
A: Several factors could be at play.
-
Insufficient Concentration: The effective concentration for your specific endpoint might be higher than tested. Review the literature for similar assays and consider increasing the concentration, being mindful of cytotoxicity.[4]
-
Target Expression: Confirm that your cell line expresses the target of interest (e.g., PPARα). You can verify this via RT-qPCR, Western blot, or by consulting the literature.
-
Incubation Time: The duration of treatment may be too short. Some transcriptional effects mediated by PPARα may require longer incubation times (e.g., 24-48 hours) to become apparent.
-
Compound Degradation: Ensure your stock solution has been stored properly and is not expired.
-
Q: My cells are showing high levels of toxicity even at low concentrations. Why might this be happening?
-
A: Unexpected toxicity can arise from several sources.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or the DMSO vehicle.
-
DMSO Toxicity: Ensure your final DMSO concentration is not exceeding 0.5%. Run a DMSO-only toxicity curve to confirm.
-
Incorrect Stock Concentration: Double-check the calculations and weighing used to prepare your stock solution to rule out a concentration error.
-
Synergistic Effects: If you are co-treating with other compounds, there may be unexpected synergistic toxicity.
-
Visualizations
Caption: this compound's PPARα signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for a "no effect" result.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of peroxisome proliferator fenofibrate on human HepG2 hepatoma cell line and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Clinofibrate off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Clinofibrate during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[2][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][4] This leads to:
-
Increased expression of lipoprotein lipase (LPL) , which enhances the breakdown of triglycerides.[4][5]
-
Increased synthesis of apolipoproteins A-I and A-II , key components of high-density lipoprotein (HDL), leading to higher HDL ("good") cholesterol levels.[2][6]
-
Decreased expression of apolipoprotein C-III , an inhibitor of lipoprotein lipase.[4][5]
-
Increased hepatic uptake and β-oxidation (breakdown) of fatty acids .[2][6]
Collectively, these on-target effects result in reduced plasma triglycerides and an increase in HDL cholesterol.[6]
Q2: What are the known or potential off-target effects of this compound?
While primarily targeting PPARα, this compound and other fibrates have been associated with several effects that may be mediated by off-target interactions. These include:
-
Inhibition of HMG-CoA Reductase (HMGCR): this compound has been shown to inhibit HMGCR, the rate-limiting enzyme in cholesterol synthesis, with an IC50 of 0.47 mM.[7]
-
Interaction with Hydroxysteroid Dehydrogenases: It can inhibit human liver 3α-hydroxysteroid dehydrogenases with an IC50 of 40 μM.[7]
-
Muscle-related Effects (Myopathy): A common side effect of fibrates is muscle pain and weakness.[1][8] This may be linked to off-target effects on skeletal muscle proteins, such as the ClC-1 chloride channel.[9] The risk of myopathy increases when co-administered with statins.[1]
-
Hepatotoxicity: Abnormal liver function and elevated liver enzymes have been reported, suggesting potential off-target interactions in hepatocytes.[1][10]
-
Cholelithiasis (Gallstone Formation): Fibrates can increase cholesterol excretion into the bile, which increases the risk of gallstone formation.[10][11]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Use of a Structurally Unrelated Agonist: Treat your model system with a different, structurally unrelated PPARα agonist. If the observed phenotype is reproduced, it is likely an on-target effect. If the phenotype is unique to this compound, it may be an off-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of PPARα in your cell model. If the experimental effect of this compound persists in the absence of its primary target, the effect is unequivocally off-target.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the binding affinity of this compound to PPARα. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Rescue Experiments: If an off-target interaction is identified, overexpressing the primary target (PPARα) might mitigate the off-target phenotype by acting as a "sink" for the drug, although this is not always effective.
Q4: What general strategies can I employ to mitigate this compound's off-target effects in my research?
Minimizing off-target effects is essential for generating reliable and translatable data.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest possible concentration that still elicits the desired on-target (e.g., PPARα activation) response.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to ensure the observed effects are due to the compound itself.
-
Utilize Target Deconvolution: If a novel, unexpected phenotype is observed, employ unbiased screening methods (see Troubleshooting Guides) to identify the responsible off-target protein(s).[12]
Quantitative Data Summary
The following table summarizes known quantitative off-target interactions for this compound. Researchers should be aware of these interactions and consider their potential impact, especially when working with pathways involving these enzymes.
| Off-Target Protein | Interaction Type | Potency (IC50) | Potential Consequence | Reference |
| Hydroxymethylglutaryl-CoA Reductase (HMGCR) | Inhibition | 0.47 mM | Contribution to cholesterol lowering, potential for myopathy | [7] |
| Human Liver 3α-Hydroxysteroid Dehydrogenases | Inhibition | 40 µM | Altered steroid hormone and bile acid metabolism | [7] |
Visualized Pathways and Workflows
Caption: On-target signaling pathway of this compound via PPARα activation.
Troubleshooting Guides
Guide 1: How to Identify Novel Off-Target Proteins
This guide outlines a general workflow for the unbiased identification of this compound's off-target binding partners using chemical proteomics.
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis: Synthesize a this compound analogue that incorporates a linker arm and a reactive group (e.g., alkyne, biotin) for immobilization or enrichment. It is crucial to validate that this modification does not abrogate the known on-target activity.
-
Immobilization: Covalently attach the this compound probe to a solid support, such as sepharose beads, creating an affinity matrix.
-
Protein Incubation: Incubate the affinity matrix with a complex protein lysate (e.g., from cultured cells or tissue homogenate). Include a control incubation with beads that have no compound attached.
-
Competitive Elution (Optional but Recommended): To distinguish specific from non-specific binders, perform a parallel incubation where the lysate is pre-treated with a high concentration of free, unmodified this compound. Proteins that are "competed off" the beads by the free drug are more likely to be specific interactors.
-
Washing: Thoroughly wash the beads with buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[13]
-
Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads and/or are displaced by the free compound in the competition experiment. These are your high-confidence candidate off-targets.
Caption: General experimental workflow for identifying and validating off-targets.
Guide 2: How to Validate a Putative Off-Target Interaction
Once a candidate off-target has been identified, direct engagement between this compound and the protein must be confirmed in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact, cultured cells with either this compound at a relevant concentration or the vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler. This creates a "melt curve."
-
Cell Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or sonication.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The soluble proteins will remain in the supernatant.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature point. This is typically done by Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug has bound to and stabilized the target protein, confirming direct engagement.
Guide 3: How to Mitigate Off-Target Effects in an Experimental Design
This guide provides a logical framework for designing experiments to minimize the influence of off-target effects.
Caption: Decision-making flowchart for mitigating off-target effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. What are the side effects of Clofibrate? [synapse.patsnap.com]
- 9. Statins and fibrate target ClC-1 – from side effects to CLC pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Clinofibrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clinofibrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the lipid-lowering effects of this compound in our animal models. What are the potential causes?
A1: Inconsistent results in animal models can stem from several factors, ranging from genetic background to experimental conditions. Here are the key aspects to consider:
-
Genetic Variation: The genetic background of your animal model is a primary contributor to variable drug responses.[1][2][3] Polymorphisms in genes involved in lipid metabolism can significantly alter the efficacy of fibrates like this compound. For instance, variations in the apolipoprotein gene cluster (APOA1/C3/A4/A5) and the lipoprotein lipase (LPL) gene are known to influence triglyceride response to fibrate treatment.[1][2]
-
Baseline Lipid Levels: The initial triglyceride and cholesterol levels of the animals can significantly impact the observed effect size.[1] Animals with higher baseline triglyceride levels often show a more pronounced percentage reduction in response to fibrate treatment.
-
Diet and Acclimatization: The composition of the animal's diet can influence lipid metabolism and, consequently, the effects of this compound. Ensure a consistent and controlled diet throughout the study. Proper acclimatization of the animals to the housing and experimental conditions is also crucial to minimize stress-related physiological changes that could affect the results.
-
Drug Administration: Inconsistencies in the dose, route, and timing of this compound administration can lead to variable results. Ensure accurate and consistent dosing for all animals in the study.
Q2: Our in vitro experiments with this compound in cultured hepatocytes show inconsistent effects on PPARα target gene expression. What should we troubleshoot?
A2: Variability in in vitro experiments can often be traced back to cell culture conditions and experimental procedures. Here’s a checklist of potential issues:
-
Cell Line and Passage Number: Different hepatocyte cell lines can have varying levels of PPARα expression. It is crucial to use a well-characterized cell line, such as HepG2, known to express PPARα.[4][5] The passage number of the cells can also affect their phenotype and responsiveness, so it's important to use cells within a consistent and low passage range.
-
Compound Solubility and Stability: this compound, like many fibrates, has limited aqueous solubility. Improperly dissolved compound can lead to inconsistent concentrations in your cell culture media. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium.[6] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Serum in Culture Medium: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Additionally, endogenous lipids in the serum can activate PPARα, leading to high background activity. For experiments investigating PPARα activation, consider using serum-free media or lipid-stripped serum.
-
Treatment Duration and Timepoints: The induction of PPARα target genes is a time-dependent process. It's essential to perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal gene expression changes.
Q3: We are concerned about potential off-target effects or cytotoxicity of this compound in our cell-based assays. How can we assess this?
A3: It is crucial to differentiate between specific PPARα-mediated effects and general cytotoxicity. Here’s how you can address this:
-
Cell Viability Assays: Perform a dose-response experiment and assess cell viability using a standard method like the MTT or MTS assay.[7][8][9] This will help you determine the concentration range at which this compound is not cytotoxic to your cells.
-
PPARα Antagonist Control: To confirm that the observed effects are PPARα-dependent, include a control group where cells are co-treated with this compound and a specific PPARα antagonist, such as GW6471. If the effects of this compound are blocked by the antagonist, it provides strong evidence for a PPARα-mediated mechanism.
-
Use of PPARα-null cells: If available, using cells that do not express PPARα (e.g., through genetic knockout) can be a definitive control to demonstrate the specificity of this compound's action.
II. Data Presentation: Impact of Genetic Variation on Fibrate Response
The following tables summarize the influence of common genetic polymorphisms on the therapeutic response to fibrates. This data can help researchers understand the potential for variability in their experimental models and clinical populations.
Table 1: Effect of Lipoprotein Lipase (LPL) Gene Variants on Fibrate Response
| Genetic Variant | Genotype | Change in Triglycerides (TG) | Change in HDL-Cholesterol (HDL-C) | Reference |
| Rare Synonymous Variants | With Variants | -39 mg/dL | +2.0 mg/dL | [1][10] |
| Without Variants | -100 mg/dL | +6.2 mg/dL | [1][10] | |
| LPL Haplotype | Common Haplotype 1 | -50.7 ± 38.6% (mean) | Not Reported | [2][3] |
| Common Haplotype 2 | -45.4% | Not Reported | [2][3] |
Table 2: Effect of Apolipoprotein A5 (APOA5) rs662799 Polymorphism on Fenofibrate Response
| Genotype | Change in Triglycerides (TG) | Change in HDL-Cholesterol (HDL-C) | Reference |
| 56G Carriers (CG or GG) | -35.8 ± 2.8% | +11.8 ± 1.3% | [11] |
| Non-carriers (CC) | -27.9 ± 0.9% | +6.9 ± 0.5% | [11] |
Table 3: Effect of Cholesterol 7α-hydroxylase (CYP7A1) m204T>G (rs3808607) Polymorphism on Fenofibrate Response
| Genotype | Change in Triglycerides (TG) | Change in HDL-Cholesterol (HDL-C) | Reference |
| TT | -32% | +4.1% | [12][13] |
| GT | -28% | +3.4% | [12][13] |
| GG | -25% | +1.2% | [12][13] |
III. Experimental Protocols
In Vitro Assessment of this compound Activity in HepG2 Cells
This protocol outlines a typical workflow for evaluating the effect of this compound on PPARα target gene expression and lipid accumulation in the human hepatoma cell line, HepG2.
3.1.1. Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)
-
Oil Red O staining solution
-
Dye Extraction Solution for Oil Red O
3.1.2. Cell Culture and Maintenance
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Subculture cells every 3-4 days at a ratio of 1:4 to 1:6 when they reach 70-80% confluency.[15]
3.1.3. This compound Treatment
-
Prepare a 100 mM stock solution of this compound in DMSO.[6] Store at -20°C.
-
Seed HepG2 cells in 6-well plates for RNA analysis or 24-well plates for lipid accumulation assays at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The next day, replace the growth medium with fresh medium containing the desired concentrations of this compound. Prepare serial dilutions from the stock solution. Ensure the final DMSO concentration is the same across all wells, including the vehicle control (typically ≤ 0.1%).
-
Incubate the cells for the desired treatment period (e.g., 24 hours for gene expression analysis).
3.1.4. RNA Extraction and qPCR for Gene Expression Analysis
-
Following treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for your target genes and a housekeeping gene for normalization.[16][17]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
3.1.5. Oil Red O Staining for Lipid Accumulation
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes.[18]
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Wash the cells with water to remove excess stain.
-
For qualitative analysis, visualize the stained lipid droplets under a microscope.
-
For quantitative analysis, add a dye extraction solution to each well and incubate for 15-30 minutes with gentle shaking.[19]
-
Measure the absorbance of the extracted dye at 490-520 nm using a plate reader.[19]
IV. Mandatory Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: Workflow for in vitro analysis of this compound.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common sequence variant in lipoprotein lipase gene conferring triglyceride response to fibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenofibrate effect on triglyceride and postprandial response of apolipoprotein A5 variants: the GOLDN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 15. encodeproject.org [encodeproject.org]
- 16. RNA sequencing in human HepG2 hepatocytes reveals PPAR-α mediates transcriptome responsiveness of bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. abcam.com [abcam.com]
Technical Support Center: Overcoming Clinofibrate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Clinofibrate resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a lipid-lowering agent belonging to the fibrate class of drugs.[1][2] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4] This binding modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, leading to a reduction in triglycerides.[1][3][5]
Caption: this compound's mechanism of action via PPARα activation.
Q2: What defines "this compound resistance" in cell lines?
This compound resistance is characterized by a reduced cytotoxic or metabolic response in a cell line that was previously sensitive. Experimentally, this is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the adapted cell line compared to its parental counterpart.[6][7] A 3- to 10-fold increase in IC50 is often considered indicative of low-level resistance, while higher-fold changes suggest a more robust and stable resistant phenotype.[6]
Q3: What are the potential molecular mechanisms behind this compound resistance?
While specific research on this compound resistance is limited, mechanisms can be extrapolated from general principles of drug resistance and studies on other PPAR agonists. Potential causes include:
-
Target Alteration: Downregulation of PPARα expression or mutations in the PPARα gene that prevent this compound binding or receptor activation.
-
Altered Drug Transport: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively remove this compound from the cell.[8]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the effects of PPARα activation, allowing cells to survive and proliferate despite treatment.
-
Changes in Downstream Effectors: Alterations in the expression or function of genes that are downstream of PPARα, rendering the pathway ineffective.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation that lead to the silencing of PPARα or its target genes.
Troubleshooting Guide for this compound Resistance
Problem: My cells show a decreased response to this compound treatment.
Follow this step-by-step guide to diagnose and understand the potential resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Q: I've confirmed a significant increase in the IC50 value. What are the next steps to investigate the mechanism?
Once resistance is quantitatively confirmed, a multi-pronged approach is recommended to identify the underlying cause.
| Potential Mechanism | Recommended Experimental Approach | Expected Result in Resistant Cells |
| Target Downregulation | Quantitative RT-PCR (qPCR) and Western Blot for PPARα. | Decreased mRNA and/or protein levels of PPARα compared to parental cells. |
| Target Mutation | Sanger or Next-Generation Sequencing of the PPARα gene's coding region. | Identification of mutations, particularly in the ligand-binding domain. |
| Increased Drug Efflux | qPCR/Western Blot for common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1). | Upregulation of one or more drug efflux pumps. |
| Bypass Pathway Activation | RNA-sequencing or proteomic analysis to compare global expression profiles between parental and resistant cells. | Identification of differentially regulated pathways (e.g., cell survival, anti-apoptosis pathways). |
Q: How can I attempt to overcome or reverse this compound resistance in my cell line?
Based on the identified mechanism, several strategies can be employed:
-
If Drug Efflux is Increased: Consider co-treatment with a known inhibitor of the overexpressed ABC transporter (e.g., Verapamil or Tariquidar for P-glycoprotein). This can restore intracellular this compound concentration.
-
If a Bypass Pathway is Activated: Use a combination therapy approach by co-administering this compound with an inhibitor targeting a critical node in the identified bypass pathway. For example, if a survival pathway like PI3K/Akt is upregulated, a PI3K inhibitor could restore sensitivity.
-
If Target Expression is Lost: Re-expressing PPARα in the resistant cells via transfection can help determine if the loss of the target was the primary cause of resistance.
-
General Strategy: Test alternative fibrates like Fenofibrate or Gemfibrozil.[9][10] These compounds also target PPARα but may have different affinities or off-target effects that could circumvent the specific resistance mechanism.
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol is adapted from established methods for generating drug-resistant cell lines by continuous, escalating dose exposure.[6][7][11][12][13][14]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in your parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. When the cells reach 80-90% confluency and their growth rate appears to have recovered, passage them as usual but into a fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are growing stably (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat and Select: Repeat the cycle of adaptation and dose escalation. This process is lengthy and can take several months.[14] A significant portion of cells may die after each dose increase, selecting for the most resistant clones.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50. The cell line is considered resistant when the IC50 is consistently and significantly higher (e.g., >5-fold) than the parental line.[6]
-
Cryopreservation: At each stage of stable resistance, freeze aliquots of the cells for backup.[11][12]
Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: Assessment of IC50 via CCK-8/MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for a duration relevant to the drug's action (e.g., 48 or 72 hours).
-
Viability Reagent: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculation: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrates modify rat hepatic fatty acid chain elongation and desaturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle effects in Clinofibrate control groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Clinofibrate in preclinical studies. Particular focus is given to identifying and addressing potential confounding effects originating from vehicle control groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipid-lowering agent belonging to the fibrate class of drugs, primarily used in the management of hyperlipidemia.[1][2] Its principal mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα by this compound leads to the altered expression of genes involved in fatty acid uptake, transport, and catabolism, ultimately resulting in reduced plasma triglycerides and very-low-density lipoprotein (VLDL) levels.[1][2]
Q2: Why is a vehicle control group essential in my this compound experiment?
A2: A vehicle control group is fundamental in preclinical research to differentiate the pharmacological effects of the test compound (this compound) from any physiological changes induced by the delivery vehicle itself.[3] Since many compounds, including this compound, have poor aqueous solubility, they often require formulation in vehicles such as carboxymethylcellulose (CMC), polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO).[4] These vehicles are not always inert and can have their own biological effects, which may confound the interpretation of the study results.[5][6]
Q3: What are some common vehicle-induced effects I should be aware of in metabolic studies?
A3: Common vehicles can influence a range of physiological and metabolic parameters. For instance, CMC has been reported to affect caecal parameters and lipid digestibility in rats.[7][8] High concentrations of PEG400 have been shown to alter gut microbiota and ameliorate high-fat diet-induced obesity in mice.[3][9][10] DMSO can impact glucose metabolism and has been shown to have various other biological effects.[11][12][13][14] It is crucial to be aware of these potential effects when selecting a vehicle and interpreting data.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on discerning vehicle-related effects.
Issue 1: Unexpected Changes in Lipid Profile in the Control Group
Possible Cause: The vehicle used for this compound administration may be influencing lipid metabolism.
Troubleshooting Steps:
-
Review Vehicle Selection: Re-evaluate the chosen vehicle. Consider its known effects on lipid parameters. For example, some vehicles can alter gut physiology and nutrient absorption.[7][8]
-
Dose-Response Pilot Study: Conduct a pilot study with varying concentrations of the vehicle alone to determine if the observed effects are dose-dependent.
-
Alternative Vehicle Testing: If the vehicle is confirmed to have significant effects, consider testing alternative vehicles that are reported to be more inert in metabolic studies.
-
Historical Control Data: Compare your control group data with historical data from your lab using the same animal model and diet but without any vehicle administration (if available).
Issue 2: Inconsistent or High Variability in Glucose Tolerance Tests (GTT) within the Control Group
Possible Cause: The vehicle may be interfering with glucose homeostasis or the GTT procedure itself may have inconsistencies.
Troubleshooting Steps:
-
Vehicle's Impact on Glucose Metabolism: Research the potential effects of your chosen vehicle on glucose uptake and insulin sensitivity. For instance, DMSO has been shown to affect glucose metabolism.[11][12]
-
Standardize GTT Protocol: Ensure strict adherence to the GTT protocol, including fasting times, glucose dosage, and blood sampling time points.[2][15][16][17][18] Even minor variations can introduce significant variability.
-
Acclimatization: Ensure animals are properly acclimatized to handling and restraint procedures to minimize stress-induced hyperglycemia.
-
Vehicle Administration Timing: Administer the vehicle at the same time relative to the GTT for all animals in the control group to minimize variability.
Data Presentation: Summary of Potential Vehicle Effects
The following table summarizes potential effects of commonly used vehicles on metabolic parameters, as reported in scientific literature. This information can aid in vehicle selection and data interpretation.
| Vehicle | Common Abbreviation | Potential Observed Effects in Rodent Models | Key Considerations |
| Carboxymethylcellulose | CMC | Altered caecal parameters, decreased lipid digestibility, potential for watery caecal digesta and diarrhea at higher concentrations.[7][8] May enhance the modulation of glucose levels by other compounds.[19] | Generally considered safe, but can have gastrointestinal effects.[20][21] |
| Polyethylene Glycol 400 | PEG400 | Altered gut microbiota composition, amelioration of high-fat diet-induced obesity, increased intestinal permeability.[3][9][10][22] Can affect the systemic exposure of co-administered drugs.[23] | Effects can be concentration-dependent.[3][23] |
| Dimethyl Sulfoxide | DMSO | Can influence glucose metabolism, potentially by enhancing GLUT4 translocation.[12] May have anti-inflammatory and immunomodulatory effects.[14] Can also lower body temperature and reduce motor activity.[13] | Can have a wide range of biological effects even at low concentrations.[11] |
Experimental Protocols
Plasma Lipid Profiling using LC-MS/MS
This protocol provides a general framework for the analysis of plasma lipids. Specific parameters may need to be optimized based on the instrumentation and specific lipids of interest.
a. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a glass vial, add 10 µL of high-purity water and 40 µL of methanol.
-
Vortex for 2 minutes to precipitate proteins.[1]
-
Add 200 µL of methyl tert-butyl ether (MTBE) and vortex.
-
Add 50 µL of high-purity water and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[1]
-
Carefully transfer the upper (lipid-containing) organic phase to a new vial for analysis.[1]
b. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C8 or C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm).[1][24]
-
Mobile Phases:
-
Gradient: Run a suitable gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their polarity.
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid classes.[24]
-
Acquire full scan data and data-dependent MS/MS fragmentation for lipid identification.
-
Oral Glucose Tolerance Test (oGTT) in Rodents
This protocol outlines the standard procedure for performing an oGTT in mice or rats.
-
Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.[2]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a calibrated glucometer.[2][15][16]
-
Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.[2][16][17]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[2][15][17][18]
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) for statistical comparison between groups.
Gene Expression Analysis of PPARα Target Genes by qPCR
This protocol describes the steps for quantifying the expression of PPARα target genes in liver tissue.
a. RNA Isolation:
-
Homogenize approximately 20-30 mg of frozen liver tissue in a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).[25]
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.[25][26][27][28] This typically involves steps of phase separation, precipitation, washing, and elution.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
b. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.[26][27][29]
-
Follow the protocol of a commercial cDNA synthesis kit.
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your PPARα target genes (e.g., CPT1a, ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin), and the diluted cDNA template.[26][29]
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).[29]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treatment and control groups, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: A typical experimental workflow for a this compound study.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Effects of cellulose, carboxymethylcellulose and inulin fed to rats as single supplements or in combinations on their caecal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide enhances GLUT4 translocation through a reduction in GLUT4 endocytosis in insulin-stimulated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological effects of the metabolites of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide inhibits spontaneous diabetes and autoimmune recurrence in non-obese diabetic mice by inducing differentiation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. intranet.mmrx.org [intranet.mmrx.org]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity study of food-grade carboxymethyl cellulose synthesized from maize husk in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety and efficacy of sodium carboxymethyl cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 24. agilent.com [agilent.com]
- 25. surgery.pitt.edu [surgery.pitt.edu]
- 26. protocols.io [protocols.io]
- 27. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 28. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 29. mcgill.ca [mcgill.ca]
Technical Support Center: Minimizing Clinofibrate-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clinofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity in your in vitro experiments, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?
A1: In vitro, this compound and its related compounds, like clofibrate, primarily induce cytotoxicity through the initiation of apoptosis.[1][2][3][4] This process can subsequently transition to secondary necrosis over longer exposure times.[1][5] Key molecular events include the activation of the intrinsic and extrinsic apoptotic pathways, involving the release of mitochondrial cytochrome c and the activation of caspase cascades (caspase-3, -8, -9, and -12).[3][4] Additionally, endoplasmic reticulum (ER) stress and disruptions in intracellular calcium (Ca2+) homeostasis are significant contributors to the cytotoxic effects.[3][4]
Q2: My cells are showing high levels of necrosis shortly after this compound treatment. Is this expected?
A2: While apoptosis is the initial mechanism, a transition to "secondary" necrosis can occur, especially after prolonged incubation (e.g., 24 hours).[1][5] Studies with the related compound clofibrate on AH-130 hepatoma cells showed that after 4 hours, 46% of cells were apoptotic and 13% were necrotic. However, by 24 hours, the necrotic population increased to 67%, while the apoptotic population decreased to 20%.[1][5] If you observe high necrosis at very early time points, it could indicate an extremely high concentration of this compound or that your specific cell line is particularly sensitive and progresses through apoptosis very rapidly.
Q3: Can this compound's cytotoxicity vary between different cell lines?
A3: Yes, the cytotoxic effects are highly dependent on the cell type. For instance, clofibrate induces significant apoptosis in rat AH-130 and human HepG2 hepatoma cells but does not cause apoptosis in primary rat hepatocyte cultures.[1][5] This suggests that transformed or cancerous cell lines may be more susceptible than normal primary cells. It is crucial to establish a dose-response curve and time course for your specific cell model.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: The primary pathways implicated in this compound- and clofibrate-induced apoptosis are:
-
Mitochondrial (Intrinsic) Pathway: Characterized by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspase-3.[4]
-
Endoplasmic Reticulum (ER) Stress Pathway: Involves the activation of caspase-12 and is suggested by increased levels of phosphorylated eIF2α and JNK.[3][4]
-
Calcium Signaling Pathway: A rapid and sustained increase in cytosolic Ca2+ concentration has been shown to trigger caspase-12 activation, leading to apoptosis in myoblasts.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death in All Wells (Including Low Concentrations) | 1. This compound concentration is too high for the cell line. 2. Error in compound dilution. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a wide-range dose-response experiment (e.g., 1 µM to 1 mM) to determine the appropriate concentration range. 2. Prepare fresh stock solutions and serial dilutions. Verify calculations. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cells (typically <0.5%). Run a solvent-only control. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. "Edge effects" in the microplate due to evaporation. 3. Inconsistent drug addition or mixing. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media to maintain humidity. 3. Use a multichannel pipette for adding reagents and gently mix the plate on an orbital shaker for 30-60 seconds. |
| Results Suggest Necrosis Instead of Expected Apoptosis | 1. Assay time point is too late, capturing secondary necrosis. 2. The assay used cannot distinguish between apoptosis and necrosis (e.g., simple viability dyes). | 1. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal window for detecting early apoptosis. 2. Use a multi-parameter assay like Annexin V and Propidium Iodide (PI) staining with flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Want to Confirm the Mechanism of Cell Death | 1. The specific apoptotic pathway in your cell model is unknown. | 1. To test for caspase dependence: Pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) before adding this compound. A reduction in cell death confirms caspase-mediated apoptosis.[4] 2. To test for calcium involvement: Pre-treat cells with an intracellular calcium chelator (e.g., BAPTA-AM) or an extracellular one (e.g., EGTA) and measure changes in apoptosis.[3] 3. To test for ER stress: Analyze the expression of ER stress markers like GRP78 and CHOP via Western blot. |
| Need to Reduce Cytotoxicity to Study Other Effects | 1. The cytotoxic effect is masking other biological responses to this compound. | 1. Co-treatment with Inhibitors: Based on the mechanism, co-treat with a sub-lethal dose of a targeted inhibitor (e.g., calcium chelator, ER stress inhibitor) to reduce apoptosis. 2. Co-treatment with Antioxidants: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC), as oxidative stress is often linked to drug-induced cytotoxicity.[6][7] |
Data on Fibrate-Induced Cytotoxicity and Its Mitigation
The following tables summarize quantitative data from studies on clofibrate, a closely related compound to this compound. This data can serve as a valuable reference for experimental design.
Table 1: Cytotoxicity Profile of Clofibrate in AH-130 Hepatoma Cells
| Time Point | Treatment | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| 4 Hours | 1 mM Clofibrate | 41% | 46% | 13% |
| 24 Hours | 1 mM Clofibrate | 13% | 20% | 67% |
| Data sourced from a study on rat AH-130 hepatoma cells.[1][5] |
Table 2: Effect of Inhibitors on Clofibrate-Induced Apoptosis
| Cell Line | Fibrate Treatment | Inhibitor | Effect on Apoptosis | Reference |
| Yoshida AH-130 Hepatoma | Clofibrate | z-VAD-fmk (pan-caspase inhibitor) | Complete blockage of cell death | [4] |
| L6 Rat Skeletal Myoblasts | Clofibrate (30-300 µM) | 10 mM EGTA (calcium chelator) | Complete inhibition of apoptosis | [3] |
| Yoshida AH-130 Hepatoma | Clofibrate | Mevalonate | Partial prevention of apoptosis | [2] |
| Note: Quantitative IC50 shifts upon inhibitor treatment are not well-documented for this compound specifically. Researchers should determine these empirically. |
Visualizations: Pathways and Workflows
Signaling Pathways in this compound-Induced Apoptosis
Caption: Key signaling pathways in this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity Mitigation
Caption: Workflow for testing agents that may reduce cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical approach to troubleshooting unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Apoptosis/Necrosis Assessment by Annexin V/PI Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorophore) conjugate
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed and treat cells with this compound +/- inhibitors in a 6-well plate.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing dead/floating cells). Gently wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC conjugate.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Staining: Add 5 µL of PI staining solution and 400 µL of 1X Annexin-Binding Buffer to each tube immediately before analysis. Do not wash cells after this step.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases using a commercially available kit (e.g., Caspase-Glo® 3/7).
Materials:
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 100 µL of cell suspension per well in a white-walled 96-well plate. Treat with this compound +/- inhibitors and include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Protocol 3: Western Blot for ER Stress Markers (GRP78 and CHOP)
This protocol details the detection of key protein markers of ER stress.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in GRP78 and CHOP expression indicates the induction of ER stress.[8][9][10]
References
- 1. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by clofibrate in Yoshida AH-130 hepatoma cells: role of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofibrate-induced apoptosis is mediated by Ca2+-dependent caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of clofibrate-induced apoptosis in Yoshida AH-130 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. univda.it [univda.it]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Clinofibrate Dosage Adjustment in Preclinical Research
Disclaimer: This guide provides a general framework for researchers. Specific dosages for Clinofibrate in different animal strains are not widely published. All experimental work should begin with a thorough literature review and be guided by a carefully designed dose-range finding study. The quantitative data and protocols herein are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like other fibrate drugs, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Activation of PPARα alters the transcription of multiple genes involved in lipid and lipoprotein metabolism.[1][2] This leads to a reduction in plasma triglycerides, primarily by increasing the synthesis of lipoprotein lipase and decreasing the synthesis of apolipoprotein C-III.[1]
Q2: I need to start a study with this compound in a new mouse strain. How do I determine the starting dose?
A2: Determining a starting dose for a new animal strain requires a systematic approach.
-
Literature Review: Search for any studies using this compound or similar fibrates (e.g., Fenofibrate, Clofibrate) in your target strain or a closely related one.
-
Allometric Scaling: If data exists for another species (e.g., rats), you can use allometric scaling to estimate an equivalent starting dose.[3][4][5][6] This method uses body surface area and metabolic rate to extrapolate doses between species.[3][4][5]
-
Dose-Range Finding (DRF) Study: This is the most critical step. A DRF study involves testing a wide range of doses in a small number of animals to identify the Maximum Tolerated Dose (MTD) and a potential effective dose range.[7][8][9]
Q3: Why am I seeing different responses to the same dose of this compound in different dog breeds?
A3: This is an observed phenomenon. One study noted that Toy Poodles show a lower response to this compound compared to other breeds, suggesting that genetic factors can influence the drug's efficacy.[10] Different strains or breeds can have variations in drug absorption, distribution, metabolism, and excretion (ADME), as well as differences in PPARα receptor sensitivity.[5][11]
Q4: What are the common signs of toxicity or adverse effects with fibrates in animal models?
A4: In preclinical studies with fibrates like Fenofibrate, observed toxicities at high doses have included:
-
Hepatotoxicity: Liver enlargement and, in rodents, liver tumors attributable to peroxisome proliferation.[12][13] These changes are often specific to small rodents and not observed in other species like monkeys.[12][13][14]
-
Muscle Toxicity: Toxicity to skeletal muscles has been observed in rats at high exposure levels.[12]
-
Renal Effects: Dogs have developed chronic nephritis in some chronic toxicity studies.[13]
-
General Signs: Decreased body weight and changes in blood parameters (anemia) can occur at high doses.[12]
Troubleshooting Guides
Problem: High variability in plasma triglyceride levels within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Genetic Variation | Ensure you are using a genetically homogenous inbred strain. If using an outbred stock (e.g., Sprague-Dawley rats, Swiss Webster mice), be aware that higher inter-individual variability is expected. |
| Dietary Differences | Standardize the diet and feeding schedule for all animals. High-fat diets used to induce hyperlipidemia can be a source of variability. Ensure consistent consumption. |
| Gavage/Administration Error | Refine the oral gavage technique to ensure consistent delivery of the full dose. For fat-soluble drugs like fibrates, ensure the vehicle solution is homogenous. |
| Circadian Rhythm | Lipid metabolism follows a circadian rhythm. Ensure that dosing and blood sampling occur at the same time each day for all animals. |
Problem: The calculated dose from allometric scaling is not effective or is toxic.
| Possible Cause | Troubleshooting Step |
| Interspecies Metabolic Differences | Allometric scaling is an estimation and does not account for all biochemical and physiological differences between species.[4][5] It should only be used to find a starting dose for a dose-range finding study. |
| Prodrug Activation | Some fibrates are prodrugs that must be metabolized to their active form. The efficiency of this conversion can vary significantly between species, altering the effective dose. |
| Incorrect Scaling Factor | Double-check the Km ratio or body surface area conversion factor used for the specific species.[4][6] |
| Strain-Specific Sensitivity | The target strain may be more or less sensitive to PPARα activation or off-target effects. This is why a dose-range finding study is essential to confirm the MTD in your specific model.[9] |
Data & Protocols
Illustrative Allometric Scaling for Dose Estimation
Allometric scaling helps predict a starting dose in a new species based on a known dose in another.[3][6] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) is often calculated using a Km factor, which is the body weight (kg) divided by the body surface area (m²).[6]
Formula: Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) * (Km for Species 1 / Km for Species 2)
Table 1: Example Allometric Scaling Calculation Objective: Estimate a starting dose in a mouse based on a known effective dose in rats.
| Parameter | Species 1 (Rat) | Species 2 (Mouse) |
| Known Effective Dose | 100 mg/kg | - |
| Average Body Weight | 0.15 kg | 0.02 kg |
| Km Factor | 6 | 3 |
| Calculation | 100 mg/kg * (6 / 3) | - |
| Estimated Starting Dose | - | 200 mg/kg |
Note: This is an illustrative calculation. Km values are standard reference points. This estimated dose must be validated with a dose-range finding study.
Protocol: Rodent Dose-Range Finding (DRF) Study
This protocol is a phased approach to determine the Maximum Tolerated Dose (MTD) for a new compound like this compound in a specific rodent strain.[7][8]
Objective: To identify a dose range for a subsequent definitive efficacy or toxicity study.
Phase A: Tolerability and Dose Escalation
-
Animals: Use a small number of animals per group (e.g., n=2-3 per sex).
-
Dose Selection: Select a wide range of doses. Start with the allometrically scaled dose, and include doses several-fold lower and higher (e.g., 50, 100, 200, 400 mg/kg).
-
Administration: Administer a single dose via the intended route (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., lethargy, weight loss, ruffled fur, changes in behavior) for at least 72 hours.
-
Endpoint: Identify the dose that causes mild, reversible clinical signs. This provides a provisional MTD.
Phase B: Repeat Dosing and MTD Substantiation
-
Animals: Use slightly larger groups (e.g., n=3-5 per sex).
-
Dose Selection: Select 3-4 dose levels based on Phase A results, centering around the provisional MTD.
-
Administration: Dose animals daily for 7-14 days.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily.
-
Collect blood at the end of the study for clinical chemistry (e.g., ALT, AST, creatinine) and toxicokinetic (TK) analysis.
-
-
Endpoint: Confirm the MTD, which is the highest dose that can be administered without causing severe toxicity or unacceptable adverse effects.[9]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound activates the PPARα/RXR heterodimer, which binds to PPREs in the nucleus to regulate genes involved in lipid metabolism.
Caption: A logical workflow for determining appropriate this compound dosage in a new animal strain, from literature review to definitive study design.
References
- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 6. Conversion between animals and human [targetmol.com]
- 7. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. This compound improved canine lipid metabolism in some but not all breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting Drug Response in Animals [bivatec.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. karger.com [karger.com]
- 14. [Fenofibrate: animal toxicology in relation to side-effects in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Clinofibrate Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro effects of serum proteins on Clinofibrate activity.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the interaction between this compound and serum proteins?
A1: The binding of a drug to serum proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1][2] Strong binding can reduce the concentration of free, active this compound available to reach its target, potentially diminishing its therapeutic effect.[1] Understanding this interaction is crucial for interpreting in vitro data and predicting in vivo efficacy.
Q2: Which serum proteins are most likely to bind to this compound?
A2: Like other fibrate drugs, this compound is expected to primarily bind to human serum albumin (HSA) due to its high concentration in plasma and its capacity to bind a wide range of drugs.[3] Other proteins like alpha-1-acid glycoprotein may also play a role, particularly for basic drugs, although fibrates are typically acidic.
Q3: What are the common methods to determine the extent of this compound binding to serum proteins in vitro?
A3: The most common methods are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[2][4] High-performance affinity chromatography is another technique used to study drug-protein interactions.[5]
Q4: How does the presence of serum in cell culture media affect my in vitro experiments with this compound?
A4: The presence of serum, typically fetal bovine serum (FBS), in cell culture media can lead to significant binding of this compound.[6] This reduces the unbound concentration of the drug available to interact with the cells, which can lead to an underestimation of its potency (e.g., a higher observed EC50).[6] It is essential to account for this binding to make accurate in vitro to in vivo extrapolations.[6]
Q5: Can this compound's binding to serum proteins be affected by other drugs?
A5: Yes, co-administered drugs can compete for the same binding sites on serum proteins, leading to displacement of this compound and an increase in its free concentration. This can potentially lead to adverse effects.[3]
Troubleshooting Guides
Issue 1: High Variability in Protein Binding Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability: this compound may be unstable in the assay buffer or plasma. | - Assess the stability of this compound under the experimental conditions (e.g., temperature, pH) by incubating it for the duration of the assay and measuring its concentration over time. |
| Non-specific Binding: The drug may be binding to the assay apparatus (e.g., dialysis membrane, ultrafiltration device).[7] | - Use devices with low non-specific binding characteristics. - Include control experiments without protein to quantify the extent of non-specific binding. - Consider pre-treating the device as per the manufacturer's instructions.[7] |
| Equilibrium Not Reached (Equilibrium Dialysis): The incubation time may be insufficient for the free drug concentration to equalize across the membrane. | - Determine the time to reach equilibrium in a pilot experiment by measuring the drug concentration in both chambers at multiple time points. |
| Incorrect Sample Processing: Errors in sample collection, storage, or analysis can introduce variability. | - Ensure consistent and validated procedures for sample handling and analysis (e.g., LC-MS/MS).[1] - Use an internal standard during sample analysis to account for variations.[1] |
Issue 2: Poor Recovery of this compound in the Assay
| Possible Cause | Troubleshooting Steps |
| Adsorption to Surfaces: this compound may adsorb to plasticware or the assay device. | - Use low-binding materials (e.g., polypropylene). - Include a recovery check by comparing the total amount of drug at the end of the experiment to the initial amount. |
| Metabolism in Serum: If using fresh serum, enzymes may be present that metabolize this compound. | - Use heat-inactivated serum or a purified protein solution (e.g., human serum albumin in buffer). - If metabolism is suspected, analyze samples for the presence of known metabolites. |
| Precipitation of Compound: The concentration of this compound may exceed its solubility in the assay medium. | - Determine the solubility of this compound in the assay buffer and plasma. - Ensure the working concentrations are below the solubility limit. |
Data Presentation
Table 1: Illustrative Data on this compound Protein Binding in Human Serum
| Parameter | Value | Method |
| Percent Bound (%) | 98.5% | Equilibrium Dialysis |
| Fraction Unbound (fu) | 0.015 | Equilibrium Dialysis |
| Binding Affinity (Ka) | 1.5 x 10^5 M^-1 | Equilibrium Dialysis |
| Dissociation Constant (Kd) | 6.7 µM | Equilibrium Dialysis |
Note: These are example values for illustrative purposes.
Table 2: Effect of Human Serum Albumin (HSA) Concentration on this compound Binding
| HSA Concentration (µM) | Percent Bound (%) |
| 150 | 95.2% |
| 300 | 97.6% |
| 450 | 98.5% |
| 600 (Physiological) | 99.1% |
Note: These are example values for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding using Equilibrium Dialysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution by spiking the stock solution into human serum and phosphate-buffered saline (PBS), pH 7.4, to achieve the desired final concentration (e.g., 10 µM).[7] The final DMSO concentration should be low (<1%) to avoid affecting protein binding.
-
-
Equilibrium Dialysis Setup:
-
Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 5-10 kDa).
-
Add the this compound-spiked human serum to one side of the membrane (the donor chamber) and PBS to the other side (the receiver chamber).[4]
-
-
Incubation:
-
Sampling and Analysis:
-
After incubation, collect aliquots from both the donor and receiver chambers.[4]
-
To avoid disturbing the equilibrium, it is crucial to sample both sides. To matrix-match for LC-MS/MS analysis, add an equal volume of blank serum to the receiver chamber sample and an equal volume of PBS to the donor chamber sample.[4]
-
Determine the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculations:
-
The concentration in the receiver chamber represents the unbound (free) drug concentration.
-
The concentration in the donor chamber represents the total drug concentration (bound + unbound).
-
Calculate the percent bound using the formula: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100
-
Mandatory Visualizations
Caption: Workflow for determining this compound protein binding.
Caption: this compound activation of the PPARα signaling pathway.
References
- 1. Plasma Protein Binding Assay [visikol.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. CHARACTERIZATION OF DRUG-PROTEIN INTERACTIONS IN BLOOD USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Long-term stability of Clinofibrate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Clinofibrate stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended. It has limited solubility in aqueous solutions.[1][2]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound is stable for an extended period when stored correctly. It is recommended to store the solid powder at -20°C, where it can be stable for up to three years.[2] Another source suggests stability for at least four years, though the specific temperature is not mentioned.[1]
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term stability, it is advised to store this compound stock solutions at -80°C.[2] Under these conditions, the solution can remain stable for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]
Q4: Is this compound stable in aqueous solutions?
A4: While specific stability data for this compound in aqueous solutions is limited, studies on other drugs in the fibrate class have shown significant instability in liquid media, particularly under acidic or basic conditions which can cause hydrolysis.[3][4] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers from a concentrated organic stock solution immediately before use.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL[1] and 94 mg/mL[2] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[2] |
| Stock Solution (in organic solvent) | -80°C | 1 year[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The concentration of this compound may exceed its solubility at a lower temperature. Repeated freeze-thaw cycles can also lead to precipitation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the solution is clear before use. To avoid this issue, prepare aliquots of the stock solution to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution or working solution. | Prepare fresh stock solutions and use them within the recommended storage period. If using aqueous working solutions, prepare them fresh from the stock solution for each experiment. Consider that fibrates can be unstable in aqueous environments.[3][4] |
| Difficulty dissolving this compound. | Inappropriate solvent or insufficient solvent volume. | Refer to the solubility table (Table 1) to select an appropriate solvent. Ensure you are using a sufficient volume of the solvent to achieve the desired concentration. Sonication may aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile tube. The molecular weight of this compound is 468.58 g/mol . To prepare 1 mL of a 10 mM solution, you will need 4.686 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visual Diagrams
Caption: Preparation and storage workflow for this compound stock solutions.
References
Technical Support Center: Refinement of Clinofibrate Administration Techniques in Rodents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the effective oral administration of Clinofibrate to rodent models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Poor solubility in the chosen vehicle.- Temperature fluctuations affecting solubility. | - Vehicle Optimization: Test a panel of vehicles. Common options for hydrophobic compounds like fibrates include corn oil, sesame oil, or aqueous suspensions containing 0.5-1% carboxymethylcellulose (CMC) or methylcellulose. A small percentage of a co-solvent like DMSO (e.g., <5%) can be used to initially dissolve the compound before suspension in a larger volume of an aqueous vehicle, but this should be tested for toxicity.- Sonication/Homogenization: Use a sonicator or homogenizer to create a fine, uniform suspension.- Temperature Control: Prepare and store the formulation at a consistent temperature. Gentle warming may aid dissolution, but stability at room temperature and upon cooling should be confirmed. |
| Inconsistent Dosing/Clogged Gavage Needle | - Improperly prepared suspension with large particles.- High viscosity of the formulation. | - Particle Size Reduction: Ensure the this compound powder is finely milled before suspension.- Viscosity Adjustment: If using a suspension agent like CMC, try a lower concentration. Ensure thorough mixing to achieve a homogenous, flowable suspension.- Needle Gauge: Use an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent clogging and injury. |
| Animal Distress During or After Gavage (e.g., coughing, choking, fluid from nares) | - Accidental administration into the trachea.- Esophageal or gastric injury. | - Proper Restraint and Technique: Ensure the animal is properly restrained with the head and neck extended to create a straight path to the esophagus.[1] Insert the gavage needle gently, following the roof of the mouth, until the animal swallows. Do not force the needle if resistance is met.[1][2][3]- Correct Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation. Mark the needle to indicate the maximum insertion depth.[4]- Immediate Cessation: If signs of distress occur, stop the procedure immediately and monitor the animal closely.[3] |
| Adverse Clinical Signs Post-Administration (e.g., lethargy, weight loss, ruffled fur) | - Toxicity: The dose may be too high, leading to systemic toxicity. Fibrates, as a class, can affect the liver and kidneys.[5][6]- Vehicle Effects: The vehicle itself may be causing adverse reactions. | - Dose Reduction: Start with a lower dose and perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound and vehicle effects.- Animal Monitoring: Implement a robust monitoring plan. After the first administration, monitor animals continuously for the first 30 minutes, then hourly for 2-4 hours.[7] Daily monitoring should continue, with particular attention to body weight, food and water intake, and clinical signs.[7] |
| Hepatotoxicity (elevated liver enzymes, e.g., ALT, AST) | - A known class effect of fibrates in rodents is peroxisome proliferation and hepatocellular hyperplasia, which can lead to liver enlargement and elevated enzymes.[5][6] | - Baseline and Follow-up Bloodwork: Collect baseline blood samples before starting the study and at termination to monitor liver enzyme levels.- Histopathology: At the end of the study, perform histopathological analysis of the liver to assess for changes like hypertrophy, hyperplasia, and necrosis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for oral administration in rodents?
-
Corn oil or other vegetable oils: Often used for lipophilic compounds.
-
Aqueous suspension with a suspending agent: A common choice is 0.5% to 1% (w/v) carboxymethylcellulose (CMC) or methylcellulose in sterile water.
-
Co-solvent systems: this compound can be initially dissolved in a small volume of an organic solvent like DMSO and then suspended in a larger volume of a vehicle like saline or corn oil. The final concentration of the organic solvent should be minimized (ideally <5%) and tested for toxicity in a vehicle-only control group.
A pilot study to determine the optimal vehicle for your desired concentration is highly recommended.
Q2: What is a typical oral dosage range for this compound in mice and rats?
A2: Specific dosage ranges for this compound in rodent studies are not well-documented in publicly available literature. However, dosages for other fibrates can provide a starting point for dose-ranging studies. It is crucial to determine the appropriate dose for your specific experimental model and endpoints.
Representative Oral Dosages of Other Fibrates in Rodents:
| Fibrate | Species | Dosage Range (mg/kg/day) |
| Fenofibrate | Rat | 13 - 300 |
| Clofibrate | Rat | 100 - 400 |
| Bezafibrate | Mouse | 10 - 100 |
Note: This data is for related compounds and should be used as a guide for designing dose-finding studies for this compound.
Q3: How should I prepare a this compound suspension for oral gavage?
A3:
-
Weigh the required amount of finely milled this compound powder.
-
If using a suspending agent, prepare the vehicle first (e.g., 0.5% CMC in sterile water).
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating it.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.
-
If necessary, use a sonicator or homogenizer to reduce particle size and improve suspension uniformity.
-
Stir the suspension continuously before and during dosing to prevent settling.
Q4: What are the potential adverse effects of this compound in rodents?
A4: While specific toxicology studies for this compound in rodents are not widely published, the known class effects of fibrates include:
-
Hepatotoxicity: Liver enlargement (hepatomegaly) due to peroxisome proliferation is a common finding in rodents treated with fibrates.[5][6] This may be accompanied by elevated liver enzymes (ALT, AST).
-
Myopathy: Muscle weakness or pain, though less common, is a potential side effect.[5]
-
Kidney Effects: Changes in kidney morphology have been observed with prolonged treatment with some fibrates.[6]
Close monitoring of animal health, including body weight, clinical signs, and post-mortem organ examination, is essential.
Q5: What pharmacokinetic parameters should I consider for this compound in rodents?
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% CMC Vehicle)
-
Vehicle Preparation:
-
Add 0.5 g of carboxymethylcellulose (CMC) to 100 mL of sterile water.
-
Stir vigorously with a magnetic stirrer, potentially with gentle heating, until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
-
Suspension Formulation (Example: 10 mg/mL):
-
Weigh 100 mg of this compound powder.
-
Place the powder in a sterile mortar or tube.
-
Add a small volume (e.g., 1 mL) of the 0.5% CMC vehicle and triturate with a pestle or vortex to form a smooth paste.
-
Gradually add the remaining 9 mL of the vehicle while continuously mixing.
-
Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal and Dose Calculation:
-
Gavage Needle Selection and Measurement:
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[2]
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate.[1]
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in place (up to the pre-measured mark), dispense the suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as labored breathing or fluid from the nose.[4]
-
Continue to monitor the animals according to your experimental plan.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Logical flow for troubleshooting experimental issues.
Caption: Simplified signaling pathway for this compound.
References
- 1. 脂肪肝ならびに高脂血症に対するリポクリンの臨床試用経験 | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 2. pmda.go.jp [pmda.go.jp]
- 3. 医薬品開発における非臨床試験から一言【第37回】 | GMP Platform [gmp-platform.com]
- 4. æ±å大å¦å¤§å¦é¢å»å¦ç³»ç ç©¶ç§éå±åç©å®é¨æ½è¨ - æä¸ã»æ¡è¡ã®æå¼ã [ilas.med.tohoku.ac.jp]
- 5. pmda.go.jp [pmda.go.jp]
- 6. pmda.go.jp [pmda.go.jp]
- 7. ^û@ [fujita-hu.ac.jp]
Validation & Comparative
A Head-to-Head Comparison of Clinofibrate and Statins in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of clinofibrate and statins in animal models, focusing on their lipid-lowering efficacy and mechanisms of action. The information is compiled from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a member of the fibrate class of drugs, and statins represent two distinct therapeutic approaches to managing dyslipidemia. While both aim to modulate lipid profiles, their mechanisms of action and resulting physiological effects, as observed in animal models, show notable differences. This compound primarily targets triglyceride metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα), leading to a significant reduction in very low-density lipoprotein (VLDL) triglycerides. Statins, on the other hand, inhibit HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis, thereby effectively lowering cholesterol levels.
Direct head-to-head studies comparing this compound and statins in the same animal model are limited. This guide, therefore, synthesizes data from separate studies to provide a comparative perspective. It is important to note that variations in animal models, experimental designs, and drug dosages can influence outcomes.
Data Presentation: Lipid-Lowering Efficacy
The following tables summarize the quantitative data on the lipid-modifying effects of this compound and statins from various animal studies.
Table 1: Effects of this compound on Lipid Parameters in Dogs
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Mean Reduction Rate (%) | Animal Model | Reference |
| VLDL Triglyceride (mg/dL) | 186.8 ± 154.6 | 84.4 ± 100.2 | 54.82 | Dog | [1][2][3][4] |
| Total Cholesterol (mg/dL) | 308.5 ± 98.7 | 225.2 ± 73.4 | 27.00 | Dog | [1] |
| Total Triglycerides (mg/dL) | 353.4 ± 312.1 | 163.6 ± 167.9 | 53.70 | Dog | [1] |
Table 2: Comparative Effects of a Fibrate (Fenofibrate) and a Statin (Atorvastatin) in a Mouse Model of Metabolic Syndrome
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Animal Model | Reference |
| Atherogenic Diet (Control) | 205 ± 25 | 130 ± 15 | C57Bl6 Mouse | |
| Fenofibrate (100 mg/kg/day) | 160 ± 20 | 95 ± 10 | C57Bl6 Mouse | |
| Low-Dose Atorvastatin (10 mg/kg/day) | 155 ± 18 | 110 ± 12 | C57Bl6 Mouse | |
| High-Dose Atorvastatin (40 mg/kg/day) | 120 ± 15 | 90 ± 8* | C57Bl6 Mouse |
*Statistically significant difference compared to the atherogenic diet group.
Experimental Protocols
This compound Study in Dogs [1][2][3][4]
-
Animal Model: 306 client-owned dogs with dyslipidemia.[1]
-
Drug Administration: this compound was administered orally. The exact dosage was not specified in the summary.
-
Duration: The duration of treatment was not specified in the summary.
-
Data Collection: Medical records were collected and analyzed for lipid values before and after this compound treatment.[1]
-
Lipid Analysis: Serum lipid profiles, including VLDL triglyceride, total cholesterol, and total triglycerides, were measured.
Fibrate (Fenofibrate) vs. Statin (Atorvastatin) Study in Mice
-
Animal Model: C57Bl6 mice.
-
Induction of Metabolic Syndrome: Mice were fed an atherogenic diet for 14 weeks.
-
Drug Administration:
-
Fenofibrate: 100 mg/kg per day mixed with the atherogenic diet.
-
Low-dose atorvastatin: 10 mg/kg per day mixed with the atherogenic diet.
-
High-dose atorvastatin: 40 mg/kg per day mixed with the atherogenic diet.
-
-
Duration: 8 weeks of treatment.
-
Lipid Analysis: Serum total cholesterol and triglycerides were measured.
Signaling Pathways and Mechanisms of Action
This compound (Fibrate) Mechanism of Action
Fibrates, including this compound, exert their effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][5] This activation leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[6] Fibrates also stimulate fatty acid uptake and oxidation in the liver, further reducing the availability of fatty acids for triglyceride synthesis.[6]
Statin Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. This inhibition reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL and total cholesterol levels.
Discussion and Conclusion
The available data from animal models suggest that this compound is highly effective in reducing VLDL triglycerides, a key feature of the fibrate class. The study in dogs demonstrated a greater than 50% reduction in both VLDL and total triglycerides.[1] In comparison, the study in mice showed that while fenofibrate also lowered triglycerides, high-dose atorvastatin achieved a similar or even slightly better triglyceride-lowering effect in that specific model, alongside a more pronounced reduction in total cholesterol.
The primary utility of this compound and other fibrates appears to be in conditions characterized by hypertriglyceridemia. Statins, conversely, are potent cholesterol-lowering agents. The choice between these agents in a preclinical research setting would depend on the specific lipid abnormalities being targeted in the animal model.
It is crucial to reiterate that the data presented here are from different animal species and experimental setups, which precludes a direct, definitive comparison. Future head-to-head studies in the same animal model are warranted to provide a more precise comparative assessment of the efficacy and potential synergistic or differential effects of this compound and statins. These findings, however, provide a valuable foundation for researchers designing preclinical studies in the field of lipid metabolism and cardiovascular disease.
References
- 1. This compound improved canine lipid metabolism in some but not all breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improved canine lipid metabolism in some but not all breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improved canine lipid metabolism in some but not all breeds [jstage.jst.go.jp]
- 5. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinofibrate and Bezafibrate on Peroxisome Proliferator-Activated Receptor (PPAR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Clinofibrate and Bezafibrate, focusing on their activation of Peroxisome Proliferator-Activated Receptors (PPARs). The information presented herein is supported by experimental data to offer an objective analysis of their performance.
Introduction to Fibrates and PPARs
Fibrates are a class of lipid-lowering drugs that exert their effects primarily through the activation of PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ/β. Activation of PPARα is associated with increased fatty acid oxidation and a reduction in triglycerides, while PPARγ activation improves insulin sensitivity.[2][3] PPARδ/β is involved in fatty acid metabolism and energy homeostasis.[4]
This compound is a fibrate that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its active metabolite is clofibric acid.[5] Bezafibrate is also a fibrate that is known to be a pan-PPAR agonist, meaning it activates all three PPAR subtypes (α, γ, and δ).[4][6]
Quantitative Comparison of PPAR Activation
The following table summarizes the available quantitative data on the activation of human PPAR subtypes by the active form of this compound (clofibric acid) and Bezafibrate. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in in vitro assays.
| Compound | PPAR Subtype | EC50 (µM) | Efficacy (%) | Reference |
| This compound (as Clofibric acid) | hPPARα | 55 | Not Reported | |
| hPPARγ | ~500 | Not Reported | ||
| hPPARδ/β | Not Reported | Not Reported | ||
| Bezafibrate | hPPARα | 30.4 | 93.6 | [2][6] |
| hPPARγ | 178 | 77.1 | [2][6] | |
| hPPARδ/β | 86.7 | 15.2 | [2][6] |
Note: Data for this compound's direct activation of PPARs is limited. The provided data is for its active metabolite, clofibric acid.
Mechanism of Action: PPAR Signaling Pathway
Both this compound and Bezafibrate function by binding to and activating PPARs. Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This process ultimately results in the modulation of lipid and glucose metabolism.[7]
Experimental Protocols
The following section details a common experimental protocol used to quantify the activation of PPARs by compounds like this compound and Bezafibrate.
PPAR Transactivation Assay (Luciferase Reporter Gene Assay)
This in vitro assay is widely used to determine the ability of a compound to activate a specific PPAR subtype.
Objective: To quantify the dose-dependent activation of PPARα, PPARγ, or PPARδ/β by a test compound.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) that does not endogenously express high levels of the PPAR subtype of interest.
-
Expression Plasmids:
-
A plasmid containing the ligand-binding domain (LBD) of the human PPAR subtype of interest (α, γ, or δ/β) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compounds: this compound, Bezafibrate, and a known potent agonist for each PPAR subtype (positive control).
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Cells are cultured in appropriate media and seeded into multi-well plates.
-
The cells are then co-transfected with the PPAR-LBD-GAL4-DBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound, Bezafibrate) and the positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The treated cells are incubated for a specific period (e.g., 24 hours) to allow for PPAR activation and subsequent luciferase expression.
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
The activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) is also measured to normalize the data.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the control reporter signal.
-
The fold activation is determined by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated by plotting the fold activation against the logarithm of the compound concentration.
-
The EC50 value is calculated from the dose-response curve using a suitable software.
-
Summary and Conclusion
Bezafibrate demonstrates a broad activation profile, acting as a pan-agonist on all three PPAR subtypes, with the highest potency towards PPARα.[2][6] In contrast, the available data for this compound, primarily through its active metabolite clofibric acid, suggests a preferential activation of PPARα. This indicates a more selective mechanism of action for this compound compared to the broader activity of Bezafibrate.
The choice between these two agents in a research or drug development context would depend on the desired therapeutic outcome. If the goal is to specifically target pathways regulated by PPARα, such as fatty acid oxidation, this compound may be a more suitable candidate. However, if a broader metabolic effect involving the modulation of insulin sensitivity (via PPARγ) and other metabolic pathways (via PPARδ/β) is desired, Bezafibrate's pan-agonist profile would be more advantageous. Further direct comparative studies with quantitative data for this compound are needed to fully elucidate the subtle differences in their PPAR activation profiles.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
An Independent Verification of Clinofibrate's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clinofibrate's performance against other fibrate alternatives, supported by available experimental data. It is intended to offer a comprehensive overview for researchers and professionals in the field of drug development and lipid metabolism.
Introduction
This compound is a lipid-lowering agent belonging to the fibrate class of drugs, primarily utilized in the management of hyperlipidemia, a condition marked by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream.[1][2] Marketed in Japan under the trade name Lipoclin, this compound is chemically a derivative of bisphenol Z.[3][4] Like other fibrates, its primary therapeutic goal is to modulate the lipid profile to reduce the risk of cardiovascular diseases associated with atherosclerosis.[2]
**Mechanism of Action
This compound exhibits a dual mechanism of action that distinguishes it within the fibrate class.
-
PPAR-alpha Agonism: The principal mechanism for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).[1][2] this compound's active metabolite binds to PPAR-alpha, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), initiating the transcription of genes integral to lipid metabolism.[1][5] This leads to increased synthesis of lipoprotein lipase, enhanced fatty acid beta-oxidation, and modulation of apolipoproteins A-I and A-II, collectively resulting in decreased triglyceride levels and increased High-Density Lipoprotein (HDL) cholesterol.[1][2]
-
HMG-CoA Reductase Inhibition: Uniquely, this compound also acts as a competitive inhibitor of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7] It demonstrates an IC50 of 0.47 mM for HMGCR, a mechanism it shares with the widely used statin class of drugs.[6] This dual action suggests a potential for comprehensive lipid profile management.
Caption: this compound's PPAR-alpha signaling pathway.
Comparative Efficacy: this compound vs. Other Fibrates
Quantitative data on this compound's efficacy in humans is limited compared to other established fibrates. The available data is primarily from preclinical animal studies. The table below compares the lipid-modifying effects of this compound (in rats) with clinical trial data for Fenofibrate, Gemfibrozil, and Ciprofibrate in human patients.
| Drug | Dosage | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Species | Reference |
| This compound | 10-30 mg/kg | ↓ Significant | ↓ (VLDL Fraction) | N/A | ↓ Significant | Rat | [6][7] |
| Fenofibrate | 300 mg/day | ↓ 16% - 17.5% | ↓ 6% - 20.3% | ↑ 11.1% - 15.3% | ↓ 22% - 45% | Human | [8][9] |
| Gemfibrozil | 1200 mg/day | N/A | ↓ 8% - 11% | ↑ 6% - 11% | ↓ 31% - 35% | Human | [8][10] |
| Ciprofibrate | 100 mg/day | ↓ 20% | ↓ 24% | ↑ 9.8% | ↓ 30% | Human | [11] |
Note: N/A indicates data not available from the cited sources. VLDL (Very Low-Density Lipoprotein) is a precursor to LDL.
Experimental Protocols
To independently verify the therapeutic potential of this compound, rigorous clinical trials are necessary. Below is a detailed methodology for a representative double-blind, placebo-controlled clinical trial, based on protocols used for evaluating other fibrates like Ciprofibrate and Fenofibrate.[9][11]
Objective: To evaluate the efficacy and safety of this compound in adult patients with primary hypercholesterolemia or mixed dyslipidemia.
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Adult males and females (18-75 years).
-
Diagnosed with primary hypercholesterolemia (Fredrickson Type IIa) or mixed dyslipidemia (Type IIb).
-
Fasting LDL cholesterol > 160 mg/dL and triglycerides < 400 mg/dL.
-
Willingness to follow a standard lipid-lowering diet for the duration of the study.
-
-
Exclusion Criteria:
-
History of severe renal or hepatic disease.
-
Current use of other lipid-lowering agents.
-
History of myopathy or cholelithiasis.[12]
-
Pregnant or breastfeeding women.
-
Methodology:
-
Screening and Baseline (6 weeks): Participants undergo a washout period for any lipid-lowering medications and are stabilized on a standard diet. Baseline lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides) and safety parameters (liver function tests, creatinine phosphokinase) are measured at the end of this period.
-
Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either this compound (e.g., 200 mg/day) or a matching placebo.
-
Treatment Period (12-24 weeks): Participants take the assigned medication daily. Adherence is monitored.
-
Follow-up Assessments: Blood samples are collected every 4-6 weeks to assess lipid profiles and safety markers.
-
Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the treatment period.
-
Secondary Endpoints: Percentage changes in Total Cholesterol, HDL Cholesterol, and Triglycerides. Incidence of adverse events.
-
Statistical Analysis: An intent-to-treat analysis will be performed to compare the mean percentage changes in lipid parameters between the this compound and placebo groups using an appropriate statistical test (e.g., ANCOVA).
Caption: Workflow for a typical fibrate clinical trial.
Safety and Drug Interactions
As a member of the fibrate class, this compound is expected to share a similar safety profile.
-
Common Adverse Effects: The most frequent side effects include gastrointestinal disturbances. More serious but less common effects are myopathy (muscle pain), elevated liver enzymes, and an increased risk of cholelithiasis (gallstones).[12]
-
Drug Interactions: A significant interaction exists with statins. Co-administration can increase the risk of severe myopathy and rhabdomyolysis.[2][12] this compound may also potentiate the effects of anticoagulants like warfarin, necessitating careful monitoring.[2]
Conclusion
This compound presents a compelling therapeutic profile due to its dual mechanism of action, targeting both triglyceride metabolism via PPAR-alpha agonism and cholesterol synthesis through HMG-CoA reductase inhibition.[1][6] Preclinical data in animal models demonstrate significant lipid-lowering activity.[7] However, a critical gap exists in the form of robust, large-scale human clinical trial data. To independently verify its therapeutic potential and establish its place relative to other fibrates like Fenofibrate and Gemfibrozil, well-designed, placebo-controlled studies in patients with hyperlipidemia are essential. Such studies will be crucial for confirming its efficacy, characterizing its safety profile, and ultimately determining its role in the management of dyslipidemia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 9. Effects of fenofibrate on plasma lipoproteins in hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 11. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Clinofibrate and Next-Generation Fibrates for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Clinofibrate against a prominent next-generation fibrate, Pemafibrate. The information is intended to assist researchers, scientists, and drug development professionals in understanding the evolving landscape of fibrate therapy for dyslipidemia, a key risk factor for cardiovascular disease.
Executive Summary
Fibrates are a class of drugs effective at lowering high levels of triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) in the blood. They exert their effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. While traditional fibrates like this compound have been in use for decades, next-generation fibrates, exemplified by Pemafibrate, have been developed to offer a more targeted and potentially safer therapeutic option. This guide delves into a head-to-head comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: A Shared Target with a Key Difference
Both this compound and Pemafibrate function as agonists of PPARα.[1][2] Activation of PPARα leads to a cascade of effects that collectively improve the lipid profile. This includes increased breakdown of triglycerides and enhanced clearance of very-low-density lipoproteins (VLDL).[1]
The key distinction lies in the selectivity and potency of PPARα activation. Pemafibrate is a selective PPARα modulator (SPPARM), meaning it is designed to specifically target and activate PPARα with high potency, while having minimal effects on other PPAR isoforms (PPARγ and PPARδ).[3][4] This selectivity is thought to contribute to its improved safety profile, particularly concerning adverse effects on liver and kidney function that have been associated with older, less selective fibrates.[4]
In contrast, while this compound also acts on PPARα, the extent of its selectivity is not as well-characterized as that of Pemafibrate.[1][2]
Performance Benchmarking: A Data-Driven Comparison
The clinical performance of these two fibrates is best assessed through data from controlled clinical trials. The following tables summarize the available quantitative data on their efficacy in modulating triglyceride and HDL-C levels.
Table 1: Triglyceride Reduction
| Drug | Dosage | Study Population | % Reduction in Triglycerides (Mean/Median) | Study |
| Pemafibrate | 0.2 mg twice daily | Patients with type 2 diabetes, high triglycerides, and low HDL-C | -26.2% (relative to placebo)[5] | PROMINENT[6] |
| Pemafibrate | 0.2 mg twice daily | Adults with type 2 diabetes and high triglycerides | -26% (compared to placebo)[7] | PROMINENT |
| Pemafibrate | 0.2-mg tablets twice daily | Patients with T2D, high triglycerides, and low HDL-C | -26.2% (relative between-group difference)[5] | PROMINENT |
| This compound | 600 mg/day | Patients with hyperlipidemia | Not specified[8] | Takeuchi N, et al. (1982) |
| This compound | 600 mg/kg for 4 weeks | Diabetes mellitus patients | No significant change[9] | Suckling KE, et al. (1989) |
Table 2: HDL-C Increase
| Drug | Dosage | Study Population | % Increase in HDL-C (Mean/Median) | Study |
| Pemafibrate | 0.2 mg twice daily | Patients with type 2 diabetes, high triglycerides, and low HDL-C | Not specified | PROMINENT[6] |
| This compound | 600 mg/kg for 4 weeks | Diabetes mellitus patients | Significant increase (P < 0.05)[9] | Suckling KE, et al. (1989) |
Note: A direct quantitative comparison is challenging due to the limited recent clinical trial data for this compound that provides specific percentage changes in lipid parameters comparable to the extensive data available for Pemafibrate. The PROMINENT trial for Pemafibrate was a large-scale, long-term study, providing robust data on its efficacy and safety.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental designs for key studies cited.
Pemafibrate: The PROMINENT Study
The Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) trial was a large-scale, multinational, randomized, double-blind, placebo-controlled study.[6][10][11]
-
Objective: To determine if pemafibrate could reduce the risk of cardiovascular events in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia (triglyceride levels of 200 to 499 mg/dL), and low HDL-C levels (≤40 mg/dL).[6][11]
-
Participants: Approximately 10,500 patients with type 2 diabetes were enrolled across 24 countries.[7][11] The average age of participants was 64 years, and nearly all were on statin therapy.[7]
-
Intervention: Patients were randomly assigned to receive either pemafibrate (0.2 mg tablets twice daily) or a matching placebo.[5][10]
-
Duration: The trial had a median follow-up of 3.4 years.[6]
-
Primary Endpoint: The primary outcome was a composite of nonfatal myocardial infarction, nonfatal ischemic stroke, coronary revascularization, and death from cardiovascular causes.[10]
-
Lipid Analysis: Fasting lipid profiles, including triglycerides and HDL-C, were measured at baseline and at various follow-up points. The median percentage change from baseline was calculated.[5]
This compound: Study in Patients with Hyperlipidemia
An earlier study investigated the effect of this compound on biliary and serum lipids in patients with hyperlipidemia.[8]
-
Objective: To assess the effect of this compound on biliary lipid composition and serum lipids.
-
Participants: 15 patients with hyperlipidemia.
-
Intervention: this compound was administered at a daily dose of 600 mg for 6-8 weeks.
-
Lipid Analysis: Serum lipids, including cholesterol and triglycerides, were measured before and after the treatment period.
This compound: Study in Diabetes Mellitus Patients
A study by Suckling et al. evaluated the effects of this compound in patients with diabetes mellitus.[9]
-
Objective: To study the effects of this compound on serum lipoprotein concentrations.
-
Participants: 10 patients with diabetes mellitus (five with well-controlled non-insulin-dependent diabetes and five with poorly controlled insulin-dependent diabetes) and six non-insulin-dependent diabetics as placebo controls.
-
Intervention: this compound was administered at a dose of 600 mg/kg for 4 weeks.
-
Lipid Analysis: Total cholesterol, triglycerides, and HDL-cholesterol concentrations were measured.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PPARα Signaling Pathway.
Caption: PROMINENT Clinical Trial Workflow.
Conclusion
Pemafibrate, a next-generation selective PPARα modulator, has demonstrated a consistent and significant reduction in triglyceride levels in large-scale clinical trials.[5][7] Its high selectivity for PPARα is a key feature, potentially contributing to a favorable safety profile.
This compound, an older fibrate, also acts via PPARα activation. However, there is a notable lack of recent, robust clinical trial data that allows for a direct and comprehensive comparison with Pemafibrate. The available data for this compound is less detailed, and in some cases, shows inconsistent effects on triglyceride levels.[9]
For researchers and drug development professionals, the evolution from broader-acting fibrates like this compound to selective modulators like Pemafibrate highlights a key trend in drug design: the pursuit of targeted therapies with improved efficacy and safety. While Pemafibrate has not been shown to reduce cardiovascular events in the PROMINENT trial, its potent triglyceride-lowering effect is well-documented.[6] Further research is warranted to fully understand the clinical implications of triglyceride reduction in different patient populations and to continue the development of even more effective and safer therapies for dyslipidemia.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hcplive.com [hcplive.com]
- 6. Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients With Diabetes - American College of Cardiology [acc.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Effect of this compound, a new hypolipidemic agent, on biliary and serum lipids in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy raises high-density lipoprotein levels and lowers atherogenic index in diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemafibrate to Reduce Cardiovascular OutcoMes by Reducing Triglycerides IN patiENts With diabeTes (PROMINENT) [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Clinofibrate in Clinical Trials for Hyperlipidemia
A comprehensive review of available clinical data on Clinofibrate reveals a scarcity of recent, large-scale meta-analyses, positioning it as a less-studied member of the fibrate class of lipid-lowering agents. This guide synthesizes the available clinical trial data for this compound, offering a comparison with other fibrates, primarily fenofibrate and clofibrate, to provide researchers, scientists, and drug development professionals with a clear perspective on its relative efficacy and safety.
Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α leads to a cascade of effects, including increased fatty acid oxidation and a reduction in triglyceride levels. While the fundamental mechanism is shared across fibrates, variations in chemical structure can influence their potency, pharmacokinetic profiles, and clinical efficacy.
Efficacy in Lipid Management
Clinical trial data for this compound is limited, with most studies dating back to the 1980s. One key study investigated the effects of this compound (600 mg/daily for 6-8 weeks) in 15 patients with hyperlipidemia. While this study focused on biliary and serum lipids, it also provided a direct comparison with clofibrate (1.5 g/day ) in a subset of six patients. The study noted that this compound administration led to a decrease in the molar percentages of biliary cholesterol and phospholipids, while increasing the molar percentage of bile acids. In contrast, clofibrate was associated with an increase in the lithogenic index.[1]
Another study involving 10 patients with diabetes mellitus (five insulin-dependent and five non-insulin-dependent) treated with 600 mg/kg of this compound for four weeks reported no significant changes in total cholesterol or triglyceride concentrations. However, it did find a significant increase in high-density lipoprotein (HDL) cholesterol levels and lecithin cholesterol acyl transferase activity.
For a broader comparative context, data from clinical trials of other fibrates are presented below. It is important to note that direct head-to-head trials with this compound are largely unavailable in recent literature.
Table 1: Comparative Efficacy of Fibrates on Lipid Parameters (Percentage Change from Baseline)
| Fibrate | Study Population | Total Cholesterol | Triglycerides | LDL Cholesterol | HDL Cholesterol |
| This compound | Hyperlipidemia (n=15) | Not Reported | Not Reported | Not Reported | Not Reported |
| Diabetes Mellitus (n=10) | No Significant Change | No Significant Change | Not Reported | Significant Increase | |
| Fenofibrate | Hypercholesterolemia | -17.5% | -38% | -20.3% | +11.1% |
| Combined Hyperlipidemia | -16% | -45% | -6% | +15.3% | |
| Ciprofibrate (100 mg/day) | Type II Hypercholesterolemia | -20% | -30% | -24% | +9.8% |
| Clofibrate | Hyperlipidemia (n=6) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for this compound is limited and qualitative in some aspects based on available abstracts. Data for other fibrates is derived from separate clinical trials and is provided for comparative context.
Safety and Tolerability
The available literature suggests that this compound was generally well-tolerated in the small clinical studies conducted. One study explicitly reported "no adverse side-effects". However, a comprehensive safety profile based on large-scale, long-term clinical trials is not available in the public domain.
For comparison, the safety profiles of other fibrates have been more extensively studied. Common side effects across the fibrate class can include gastrointestinal disturbances, myopathy (muscle pain), and an increased risk of gallstones.
Table 2: Common Adverse Events Associated with Fibrate Therapy
| Adverse Event | Fenofibrate | Clofibrate |
| Gastrointestinal | Abdominal pain, nausea, constipation | Nausea, dyspepsia |
| Musculoskeletal | Myalgia, myositis, rhabdomyolysis (rare) | Myalgia, muscle cramps |
| Hepatobiliary | Elevated liver enzymes, cholelithiasis (gallstones) | Cholelithiasis |
| Dermatological | Rash, pruritus | Rash |
| Other | Headache, dizziness | Fatigue, headache |
This table represents a general overview of potential adverse events and is not exhaustive. The frequency and severity of side effects can vary between individuals and specific fibrate drugs.
Experimental Protocols
This compound in Hyperlipidemia (1982):
-
Study Design: Open-label, sequential treatment.
-
Participants: 15 patients with hyperlipidemia.
-
Intervention: 600 mg/day of this compound for 6-8 weeks. A subset of 6 patients subsequently received 1.5 g/day of clofibrate for 6-8 weeks.
-
Primary Outcome Measures: Molar percentages of biliary cholesterol, bile acids, and phospholipids; lithogenic index. Serum lipid levels were also monitored.
This compound in Diabetes Mellitus (1989):
-
Study Design: Placebo-controlled.
-
Participants: 10 patients with diabetes mellitus (5 insulin-dependent, 5 non-insulin-dependent) and 6 non-insulin-dependent diabetic controls on placebo.
-
Intervention: 600 mg/kg of this compound for 4 weeks.
-
Primary Outcome Measures: Serum lipoprotein concentrations (total cholesterol, triglycerides, HDL-cholesterol), lecithin cholesterol acyl transferase activity, and atherogenic index.
Mechanism of Action: The PPAR-α Signaling Pathway
Fibrates, including this compound, exert their primary therapeutic effect by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to a series of downstream events that collectively improve the lipid profile.
Caption: this compound's mechanism of action via PPAR-α activation.
Clinical Trial Workflow
The general workflow for a clinical trial investigating a lipid-lowering agent like this compound typically follows a standardized process from patient recruitment to data analysis.
References
A Comparative Transcriptomic Analysis of Fibrates: Unraveling Their Distinct Molecular Signatures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of different fibrates—fenofibrate, bezafibrate, and gemfibrozil. By examining experimental data, we delve into their mechanisms of action and highlight the nuances in their regulation of gene expression.
Fibrates are a class of lipid-lowering drugs that primarily activate the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] While they share a common mechanism, their molecular footprints can differ, leading to varied clinical efficacy and potential side effects. This guide synthesizes findings from multiple transcriptomic studies to offer a comparative perspective.
Data Presentation: A Head-to-Head Look at Gene Regulation
The following tables summarize the quantitative data from transcriptomic analyses of cells and tissues treated with different fibrates. It is important to note that the data are compiled from various studies with potentially different experimental conditions.
Table 1: Comparative Effects of Fibrates on Key Gene Expression
| Gene | Fenofibrate (Fold Change) | Bezafibrate (Fold Change) | Gemfibrozil (Fold Change) | Function | Reference |
| PPARα Target Genes | |||||
| Acyl-CoA Oxidase 1 (ACOX1) | ↑ | ↑ (1.6-fold) | ↑ | Peroxisomal beta-oxidation | [4][5] |
| Carnitine Palmitoyltransferase 1 (CPT1) | ↑ | ↑ (4.5-fold, M-CPT-I) | ↑ | Mitochondrial beta-oxidation | [4][6][5] |
| Uncoupling Protein 2 (UCP2) | Not Reported | ↑ (1.5-fold) | Not Reported | Energy expenditure | [4] |
| Uncoupling Protein 3 (UCP3) | Not Reported | ↑ (3.7-fold) | Not Reported | Energy expenditure | [4] |
| Fatty Acid Translocase (FAT/CD36) | ↑ | ↑ (2-fold) | ↑ | Fatty acid uptake | [4][6][5] |
| Lipid Metabolism | |||||
| Apolipoprotein A-I (APOA1) | ↑ (in human) | Not Reported | Not Reported | HDL metabolism | [7][8] |
| Apolipoprotein C-III (APOC3) | ↓ | Not Reported | Not Reported | Triglyceride metabolism | [8] |
| Lipoprotein Lipase (LPL) | ↑ | Not Reported | No significant change | Triglyceride hydrolysis | [8][9] |
| LDL Receptor (LDLR) | Not Reported | Not Reported | ↑ (mRNA stabilization) | LDL cholesterol uptake | [10] |
| Inflammation & Other Pathways | |||||
| Complement Cascade Genes | ↓ | Not Reported | Not Reported | Inflammation | [11][12] |
| Rev-erbα | ↑ (in rat) | Not Reported | Not Reported | Circadian rhythm, metabolism | [7] |
| Suppressor of Cytokine Signaling 3 (SOCS3) | Not Reported | Not Reported | ↑ (~13-fold mRNA) | Anti-inflammatory | [13] |
Key Findings:
-
All three fibrates upregulate genes involved in fatty acid oxidation, a hallmark of PPARα activation.[4][6][5]
-
Bezafibrate has been shown to significantly increase the expression of genes involved in energy expenditure (UCP2, UCP3) in adipocytes.[4]
-
Fenofibrate has a specific downregulating effect on genes involved in the complement cascade and inflammatory responses.[11][12][14]
-
Gemfibrozil has a unique mechanism of increasing LDL receptor expression by stabilizing its mRNA, independent of transcriptional activation.[10] It has also been shown to strongly induce the anti-inflammatory gene SOCS3 in glial cells.[13]
-
Species-specific differences exist, as seen with the regulation of Apolipoprotein A-I, which is increased by fenofibrate in humans but decreased in rodents.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of transcriptomic studies. Below are generalized protocols based on the cited literature for investigating the effects of fibrates.
Cell Culture and Treatment
-
Cell Lines: Primary human hepatocytes, human hepatoma cell lines (e.g., HepG2, HuH7), or primary adipocytes are commonly used.[4][7][10]
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Fibrate Treatment: Fibrates (fenofibric acid, bezafibrate, gemfibrozil) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (typically in the µM range) for a specified duration (e.g., 24-72 hours).[4][10][13] Control cells are treated with the vehicle alone.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The processed reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between fibrate-treated and control groups using packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., <0.05) and a fold change above a certain threshold (e.g., >1.5 or 2) are considered differentially expressed.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the fibrate treatment.
Mandatory Visualizations
Fibrate Mechanism of Action via PPARα
Fibrates exert their primary effects by activating PPARα, which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of gemfibrozil on adipose tissue and muscle lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of low density lipoprotein receptor by gemfibrozil, a hypolipidemic agent, in human hepatoma cells through stabilization of mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative transcriptomic and metabolomic analysis of fenofibrate and fish oil treatments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Gemfibrozil, a Lipid-lowering Drug, Induces Suppressor of Cytokine Signaling 3 in Glial Cells: IMPLICATIONS FOR NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of Clinofibrate and its Active Metabolite, Clofibric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid-lowering agent Clinofibrate and its pharmacologically active metabolite, clofibric acid. The focus is on their relative potency, underpinned by experimental data and detailed methodologies, to inform research and drug development in the field of lipid metabolism and cardiovascular disease.
Executive Summary
This compound is a second-generation fibrate medication utilized for the treatment of hyperlipidemia. Structurally, it is an ester prodrug that undergoes rapid hydrolysis in the body to its active form, clofibric acid. Experimental evidence strongly indicates that the therapeutic effects of this compound are attributable to clofibric acid, which functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide will delve into the available data to assess the potency of both the parent drug and its active metabolite.
Data Presentation
The following tables summarize the available quantitative data for clofibric acid, the active metabolite of this compound. Due to its nature as a prodrug, this compound itself is expected to be inactive in in vitro systems lacking the necessary metabolic enzymes.
| Compound | Assay | Target | Potency (EC50) | Reference |
| Clofibric Acid | PPARα Coactivator Recruitment | Human PPARα | ~100 µM | [1] |
Table 1: In Vitro Potency of Clofibric Acid on PPARα. The half-maximal effective concentration (EC50) for clofibric acid in a PPARα coactivator recruitment assay was found to be approximately 100 µM.[1] This assay measures the ligand-dependent interaction of PPARα with a coactivator protein, a crucial step in the activation of gene transcription.
Mechanism of Action: A Tale of Two Molecules
The primary mechanism through which fibrates exert their lipid-lowering effects is the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.
This compound (Prodrug): As an ester, this compound is pharmacologically inert in its original form. It requires in vivo hydrolysis by esterases, primarily in the liver, to be converted into its active metabolite.[2]
Clofibric Acid (Active Metabolite): This is the pharmacologically active entity that binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The signaling pathway is illustrated below:
References
A Comparative Analysis of Clinofibrate and Gemfibrozil on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of two prominent fibrate drugs, clinofibrate and gemfibrozil, and their respective impacts on lipid profiles. Fibrates are a class of amphipathic carboxylic acids that are effective in lowering plasma triglyceride levels and raising high-density lipoprotein (HDL) cholesterol levels.[1] This comparison synthesizes available experimental data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Shared Pathway
Both this compound and gemfibrozil exert their lipid-lowering effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.[2][3]
Activation of PPARα by these fibrates leads to a cascade of downstream effects, including:
-
Increased Lipoprotein Lipase Activity: This enzyme is crucial for the breakdown of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[2][3]
-
Decreased Hepatic VLDL Production: By inhibiting the synthesis and increasing the clearance of apolipoprotein B, a key component of VLDL, these drugs reduce the liver's output of triglyceride-rich lipoproteins.[4][5]
-
Enhanced Fatty Acid Oxidation: Fibrates stimulate the breakdown of fatty acids in the liver and muscle, further reducing the substrate available for triglyceride synthesis.[2]
-
Increased HDL Cholesterol Production: The exact mechanism is not fully elucidated but is thought to involve increased expression of apolipoproteins A-I and A-II, the primary protein components of HDL.[2][6]
While both drugs share this primary mechanism, variations in their chemical structure can lead to differences in their affinity for PPARα and subsequent effects on gene expression, which may account for the observed differences in their lipid-modifying efficacy.
Performance on Lipid Profiles: A Side-by-Side Comparison
The following table summarizes the quantitative effects of this compound and gemfibrozil on key lipid parameters, as derived from various clinical studies. It is important to note that direct head-to-head trials of this compound and gemfibrozil are limited; therefore, the data presented is a synthesis from studies comparing each drug to other fibrates or placebo.
| Lipid Parameter | This compound (and related fibrates) | Gemfibrozil |
| Triglycerides | ↓ 36% - 54%[7][8] | ↓ 43% - 70%[7][9] |
| Total Cholesterol | ↓ 13.2% - 40%[8][9] | ↓ 13.8% - 54%[8][9] |
| LDL Cholesterol | Minimal to no significant change[8] | Minimal to no significant change[8][10] |
| HDL Cholesterol | ↑ 7% - 20.8%[8][9] | ↑ 9% - 19.3%[8][9] |
| VLDL Cholesterol | ↓ 30.9% - 59%[8][9] | ↓ 14.4% - 79%[8][9] |
Note: The ranges presented are compiled from multiple studies with varying patient populations, dosages, and treatment durations. Direct comparison should be made with caution. For instance, in a study comparing ciprofibrate (a close analogue of this compound) with gemfibrozil, gemfibrozil showed a greater reduction in triglycerides (54% vs. 43.5%), while ciprofibrate had a slightly greater increase in HDL cholesterol (20.8% vs. 19.3%).[8] In another study comparing clofibrate (the parent compound of this compound) with gemfibrozil, gemfibrozil was significantly more effective at reducing total cholesterol, VLDL cholesterol, and triglycerides.[9]
Experimental Protocols
The methodologies employed in clinical trials evaluating the efficacy of this compound and gemfibrozil generally follow a standard framework. Below is a generalized experimental protocol based on common practices in lipid-lowering drug trials.
1. Patient Selection:
-
Inclusion Criteria: Typically, participants are adults with diagnosed hyperlipidemia (e.g., elevated triglycerides >200 mg/dL and/or elevated total cholesterol >240 mg/dL) who have not responded adequately to dietary and lifestyle modifications.[8]
-
Exclusion Criteria: Patients with severe renal or hepatic dysfunction, pre-existing gallbladder disease, or those taking other lipid-lowering medications that could interfere with the study results are usually excluded.[11]
2. Study Design:
-
A randomized, double-blind, controlled trial design is often used to minimize bias.[12]
-
Studies may employ a parallel-group design, where one group receives this compound and the other receives gemfibrozil, or a crossover design, where each patient receives both treatments sequentially with a washout period in between.[12]
3. Treatment Regimen:
-
Dosage: Dosages can vary, but common regimens include this compound administered at doses similar to other fibrates like ciprofibrate (100 mg/day) or fenofibrate (200 mg/day), while gemfibrozil is typically administered at 600 mg twice daily.[8][9]
-
Duration: Treatment periods typically range from 8 to 12 weeks to allow for significant changes in lipid profiles to be observed.[8][13]
4. Data Collection and Analysis:
-
Fasting blood samples are collected at baseline and at the end of the treatment period to measure lipid parameters (total cholesterol, triglycerides, HDL cholesterol, LDL cholesterol).
-
Statistical analysis is performed to compare the percentage change from baseline in lipid levels between the treatment groups.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the signaling pathway of fibrates and a typical experimental workflow.
Fibrate Mechanism of Action on Lipid Metabolism.
Generalized Experimental Workflow for a Comparative Drug Trial.
Conclusion
Both this compound and gemfibrozil are effective lipid-lowering agents that operate through the activation of PPARα. While gemfibrozil appears to have a more pronounced effect on reducing triglycerides and VLDL cholesterol in some comparative studies with other fibrates, both drugs demonstrate a beneficial impact on raising HDL cholesterol. The choice between these agents may depend on the specific lipid profile of the patient, tolerability, and other clinical considerations. Further direct, large-scale comparative trials would be beneficial to definitively delineate the relative efficacy and safety of this compound versus gemfibrozil.
References
- 1. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 6. JCI - Mechanism of action of gemfibrozil on lipoprotein metabolism. [jci.org]
- 7. A clofibrate controlled trial of gemfibrozil in the treatment of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofibrate versus gemfibrozil in the treatment of mixed hyperlipidemias: an open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of gemfibrozil and clofibrate in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gemfibrozil treatment in hypercholesterolemia on low density lipoprotein (LDL) subclass distribution and LDL-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of gemfibrozil and clofibrate on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofibrate versus gemfibrozil in the treatment of primary hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Clinofibrate
Essential Safety and Handling Guide for Clinofibrate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is essential to understand its hazard profile to implement appropriate safety measures.
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure. The following PPE is mandatory when handling this compound.[1]
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or dust.[1][2] |
| Hand Protection | Protective chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat or gown. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | Prevents inhalation of harmful particles.[1] |
Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eye wash station, are also fundamental to safe handling.[1]
Operational and Disposal Plans
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Storage Protocols:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Community-based drug "take-back" programs may be an option for proper disposal.[3]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.
Spill Response Workflow:
A systematic approach is required to manage a spill of this compound safely.
Caption: Workflow for handling a chemical spill of this compound.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C28H36O6[1][4] |
| Molecular Weight | 468.58 g/mol [1] |
| Appearance | Powder |
| Melting Point | 143-146 °C[4] |
| Solubility | DMSO: 94 mg/mL[5] |
| DMF: 30 mg/mL[6] | |
| Ethanol: 30 mg/mL[6] | |
| Storage Temperature | -20°C (Powder)[1][6] |
| Stability | Stable under recommended storage conditions.[1] At least 4 years at -20°C.[6] |
Toxicological Data:
| Endpoint | Value |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Inhibition (IC50) | HMG-CoA reductase: 0.47 mM[5][6] |
| Human liver 3α-hydroxysteroid dehydrogenases: 40 µM[5] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Experimental Protocols Overview
Detailed experimental protocols are often proprietary. However, published literature describes methodologies used to characterize this compound's activity.
In Vitro HMG-CoA Reductase Inhibition Assay:
-
Objective: To determine the concentration of this compound required to inhibit the activity of the HMG-CoA reductase enzyme by 50% (IC50).
-
Methodology Summary: The activity of HMG-CoA reductase is typically measured by monitoring the oxidation of NADPH to NADP+. The assay involves incubating the enzyme with its substrate (HMG-CoA) and NADPH in the presence of varying concentrations of the inhibitor (this compound). The rate of NADPH consumption is measured spectrophotometrically.
-
Result: this compound was found to inhibit HMG-CoA reductase with an IC50 value of 0.47 mM.[5][6]
In Vivo Hypolipidemic Action in Rats:
-
Objective: To assess the effect of this compound on serum cholesterol and triglyceride levels in animal models.
-
Methodology Summary: Rats were administered this compound at doses of 10 and 30 mg/kg. The studies were conducted on rats fed both a normal diet and a semisynthetic diet high in sucrose. Blood samples were collected and analyzed to determine serum levels of cholesterol and triglycerides.
-
Result: this compound significantly reduced serum cholesterol and triglyceride levels in the tested rats.[6] In atherosclerotic rats, this compound treatment lowered high plasma cholesterol levels, primarily in the very low-density lipoprotein (VLDL) fraction.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
